molecular formula C38H63N3O19 B2844090 Mal-amido-PEG12-NHS ester CAS No. 2101722-60-3; 326003-46-7; 756525-92-5

Mal-amido-PEG12-NHS ester

Número de catálogo: B2844090
Número CAS: 2101722-60-3; 326003-46-7; 756525-92-5
Peso molecular: 865.924
Clave InChI: LWNZLSLPQXOOAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-amido-PEG12-NHS ester is a useful research compound. Its molecular formula is C38H63N3O19 and its molecular weight is 865.924. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZLSLPQXOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N3O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-92-5
Record name Mal-amido--PEG12-NHS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the mechanism of action of Mal-amido-PEG12-NHS ester?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mechanism and application of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation techniques in research and drug development.

Introduction to this compound

This compound is a sophisticated chemical tool known as a heterobifunctional crosslinker. Its structure is designed to covalently link two different types of molecules, typically biomolecules, with high specificity and efficiency. The linker's utility in fields like antibody-drug conjugate (ADC) development, proteomics, and diagnostic assays stems from its three distinct components: a Maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester group, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. Each component serves a specific function, which will be detailed in this guide.

Core Mechanism of Action

The functionality of this compound is defined by the independent reactivity of its two terminal groups, which allows for a controlled, two-step conjugation process.

Maleimide Group: Targeting Thiols

The maleimide group is engineered to react specifically with sulfhydryl (or thiol) groups (-SH). In a biological context, this almost exclusively targets the side chain of cysteine residues within proteins and peptides.

  • Reaction Type: The underlying chemical reaction is a Michael addition. The nucleophilic thiol group attacks one of the vinyl carbons of the maleimide ring.

  • Bond Formation: This reaction results in the formation of a highly stable, covalent thioether bond, securely linking the maleimide-containing molecule to the cysteine-containing molecule.

  • Optimal Reaction Conditions: The reaction is most efficient in a pH range of 6.5 to 7.5. Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above this range, the maleimide ring becomes susceptible to hydrolysis, and competing reactions with amines can occur.

NHS Ester Group: Targeting Primary Amines

The NHS ester is a highly reactive group that targets primary amines (-NH₂). Within proteins, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.

  • Reaction Type: This is an acylation reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

  • Bond Formation: This attack leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable, covalent amide bond.

  • Optimal Reaction Conditions: The reaction proceeds efficiently at a physiological to slightly alkaline pH, typically between 7.2 and 8.5. This pH range ensures the primary amines are deprotonated and thus sufficiently nucleophilic. The NHS ester group is also prone to hydrolysis, a competing reaction that increases with higher pH and must be managed.

PEG12 Linker: The Spacer Arm

The 12-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer between the maleimide and NHS ester groups.

  • Enhanced Solubility: The hydrophilic nature of the PEG linker often imparts greater water solubility to the crosslinker and the final conjugate, which can be crucial when working with hydrophobic drugs or proteins.

  • Reduced Steric Hindrance: The length and flexibility of the PEG12 chain (approximately 50 angstroms) provides spatial separation between the conjugated molecules. This separation minimizes steric hindrance, allowing the reactive ends to efficiently access their targets and preserving the biological activity of the conjugated molecules (e.g., an antibody's binding affinity).

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is known to reduce the potential immunogenicity of the resulting conjugate.

Visualization of Mechanisms and Workflows

Visual diagrams are crucial for understanding the complex processes involved in bioconjugation.

cluster_0 Step 1: Amine Reaction (pH 7.2-8.5) cluster_1 Step 2: Thiol Reaction (pH 6.5-7.5) Molecule1 Molecule 1 (e.g., Antibody with Lysine) Intermediate Molecule 1-PEG12-Maleimide Molecule1->Intermediate NHS ester reacts with primary amine (-NH2) to form Amide bond Linker_NHS This compound Linker_NHS->Intermediate Final_Conjugate Final Conjugate (Molecule 1-Linker-Molecule 2) Intermediate->Final_Conjugate Maleimide reacts with sulfhydryl (-SH) to form Thioether bond Molecule2 Molecule 2 (e.g., Drug with Thiol) Molecule2->Final_Conjugate

Caption: Sequential reaction mechanism of this compound.

cluster_workflow Experimental Workflow: Antibody-Drug Conjugation A 1. Prepare Antibody Solution (in Amine-free buffer, pH 7.2-8.5) C 3. React Antibody with Linker (Incubate at room temp.) A->C B 2. Dissolve this compound (in anhydrous DMSO) B->C D 4. Purify Antibody-Linker Intermediate (e.g., Desalting column to remove excess linker) C->D F 6. React Intermediate with Drug (Adjust pH to 6.5-7.5, incubate) D->F E 5. Prepare Thiolated Drug Solution E->F G 7. Purify Final ADC (e.g., Chromatography to remove unconjugated drug/antibody) F->G H 8. Characterize Final ADC (e.g., Mass Spec, HPLC, Activity Assays) G->H

Caption: A typical experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Quantitative Data and Reaction Parameters

The efficiency and success of a conjugation reaction depend on carefully controlled parameters. The following table summarizes key quantitative data relevant to using this compound.

ParameterMaleimide Reaction (with Thiols)NHS Ester Reaction (with Amines)PEG12 Linker
Optimal pH Range 6.5 - 7.57.2 - 8.5N/A
Reaction Time 1 - 4 hours at Room Temperature30 mins - 2 hours at Room TemperatureN/A
Molar Ratio (Linker:Molecule) Typically 1.1:1 to 5:1 (Linker:Thiol)Typically 5:1 to 20:1 (Linker:Protein)N/A
Competing Reaction Hydrolysis of maleimide ring (at pH > 8.0)Hydrolysis of NHS ester (increases with pH)N/A
Half-life of NHS ester ~10 minutes at pH 8.5-N/A
Spacer Arm Length N/AN/A~50.1 Å
Solvent for Stock Solution Anhydrous DMSO or DMFAnhydrous DMSO or DMFN/A

Detailed Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol provides a detailed methodology for conjugating a thiol-containing drug to an antibody using this compound.

Materials:

  • Antibody (mAb) in a buffer free of primary amines (e.g., PBS).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Thiol-modified payload (drug).

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Buffer B: Phosphate buffer containing 5 mM EDTA, pH 6.8.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Purification system (e.g., HPLC, FPLC).

Procedure:

Step 1: Reaction of Antibody with NHS Ester Linker

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer A. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved linker to the antibody solution. The exact ratio may need optimization.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification of Intermediate: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. This buffer exchange also prepares the antibody-linker intermediate for the next step.

Step 2: Reaction of Maleimide-Activated Antibody with Thiolated Drug

  • Drug Preparation: Dissolve the thiol-containing drug in DMSO.

  • Conjugation Reaction: To the purified antibody-linker intermediate from Step 1.5, add a 3-fold molar excess of the thiol-drug.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of a free thiol like cysteine or N-acetylcysteine and incubate for 20 minutes.

  • Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove unconjugated drug, quencher, and any aggregated protein. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Conclusion

This compound is a powerful and versatile crosslinker that enables the precise construction of complex biomolecular conjugates. Its mechanism relies on the orthogonal reactivity of the NHS ester and maleimide groups, targeting amines and thiols, respectively. The inclusion of a PEG12 spacer enhances the physicochemical properties of the final product. A thorough understanding of its reaction kinetics, optimal conditions, and handling protocols, as outlined in this guide, is paramount for its successful application in developing next-generation therapeutics, diagnostics, and research tools.

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, and other biomolecules.[1][2] Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for creating stable and functional bioconjugates.[2][3] This guide delves into the chemical structure, properties, and common applications of this compound, providing detailed experimental protocols and quantitative data to support its use in research and drug development.

Chemical Structure and Properties

The structure of this compound is characterized by three key functional components: a maleimide group for selective reaction with thiols, an NHS ester for efficient coupling with primary amines, and a PEG12 spacer that enhances solubility and reduces steric hindrance.[3][]

Chemical Structure:

G cluster_maleimide Maleimide Group cluster_peg PEG12 Spacer cluster_nhs NHS Ester Mal Maleimide PEG12 -(CH2CH2O)12- Mal->PEG12 -amido- NHS NHS Ester PEG12->NHS

Caption: Functional components of this compound.

Physicochemical Properties

There are some discrepancies in the reported molecular formula and weight for this compound across different suppliers.[2][5] However, the most commonly cited values are presented below. Researchers should verify the specific properties from their supplier.

PropertyValueReference(s)
Molecular Formula C38H63N3O19[6][7]
Molecular Weight ~865.92 g/mol [6][7]
CAS Number 756525-92-5, 2101722-60-3[3][6][8]
Purity >90% (Typically >95%)[6]
Solubility Soluble in DMSO, DMF[9]
Storage Store at -20°C, desiccated and protected from light.[2][3]

Core Functionalities and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive moieties, allowing for a controlled, sequential conjugation of two different molecules.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[10][11] This reaction is highly efficient in the pH range of 7.2 to 8.5.[][11]

A critical consideration is the hydrolysis of the NHS ester in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[1][6]

Table of NHS Ester Hydrolysis Half-life:

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[1][6]
8.025~1 hour[1]
8.525~30 minutes[12]
8.6410 minutes[1][6]
Maleimide Reactivity with Thiols

The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[10] This reaction is most efficient at a pH between 6.5 and 7.5.[9] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis, which would render it unreactive.[9]

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a valuable tool in various bioconjugation applications.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[13]

  • PROTACs (Proteolysis-Targeting Chimeras): It can be used to synthesize PROTACs, which are molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation.[14]

  • Protein Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.

  • Surface Functionalization: This linker can be used to immobilize proteins or other biomolecules onto surfaces for applications such as biosensors and immunoassays.[2]

The PEG12 spacer offers several advantages in these applications, including increased solubility of the conjugate, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[15][16]

Experimental Protocols

The following is a detailed protocol for a two-step sequential conjugation of a protein (containing primary amines) with a thiol-containing molecule using this compound.

Materials and Reagents
  • Protein to be modified (in an amine-free buffer, e.g., PBS)

  • Thiol-containing molecule

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reducing agent (if necessary for the thiol-containing molecule, e.g., TCEP)

  • Desalting columns or dialysis equipment for purification

Step 1: Reaction of this compound with the Protein

This step involves the formation of an amide bond between the NHS ester and the primary amines on the protein.

G cluster_step1 Step 1: NHS Ester Reaction prep_protein Prepare Protein Solution (e.g., 2-10 mg/mL in PBS, pH 7.2-8.0) reaction Reaction (Add 10-20 fold molar excess of linker to protein) prep_protein->reaction prep_linker Prepare Linker Solution (10 mM in anhydrous DMSO or DMF) prep_linker->reaction incubation Incubation (30-60 min at RT or 2 hours at 4°C) reaction->incubation purification Purification (Remove excess linker via desalting column or dialysis) incubation->purification

Caption: Workflow for the NHS ester reaction step.

  • Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[17]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[9][17]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule

This step involves the formation of a thioether bond between the maleimide group on the activated protein and the thiol group of the second molecule.

G cluster_step2 Step 2: Maleimide Reaction prep_thiol Prepare Thiol-Molecule (Ensure free thiol is available) mixing Mixing (Combine maleimide-activated protein and thiol-molecule) prep_thiol->mixing incubation2 Incubation (1-2 hours at RT) mixing->incubation2 quenching Quenching (Optional) (Add excess free cysteine) incubation2->quenching final_purification Final Purification (e.g., Size Exclusion Chromatography) quenching->final_purification

Caption: Workflow for the maleimide reaction step.

  • Prepare the Thiol-Containing Molecule: Ensure the thiol group is free and reduced. If necessary, use a reducing agent like TCEP and subsequently remove it.

  • Mixing: Combine the maleimide-activated protein from Step 1 with the thiol-containing molecule. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.

  • Final Purification: Purify the final conjugate to remove unreacted molecules and byproducts. Size exclusion chromatography (SEC) is a commonly used method.[18]

Characterization of the Conjugate

After purification, it is essential to characterize the final bioconjugate.

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).[19]

  • Degree of Labeling (DoL): For conjugates with a UV-Vis active payload, the DoL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance of the payload.[20] For other conjugates, techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can be used to determine the drug-to-antibody ratio (DAR).[19][21]

  • Identity and Homogeneity: Mass spectrometry (e.g., LC-MS) can confirm the molecular weight of the conjugate and assess its homogeneity.[22]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the creation of stable and functional bioconjugates. Its well-defined structure, with distinct amine and thiol reactivity, coupled with the beneficial properties of the PEG12 spacer, makes it an invaluable tool in the development of targeted therapeutics, diagnostic reagents, and other advanced biomaterials. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this linker to advance their scientific and drug development goals.

References

A Technical Guide to the Synthesis and Purification of Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-amido-PEG12-N-hydroxysuccinimidyl ester (Mal-amido-PEG12-NHS ester). This heterobifunctional crosslinker is a critical reagent in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates a maleimide (B117702) group for selective reaction with thiols, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimidyl (NHS) ester for efficient coupling to primary amines.

Chemical Properties and Structure

The structural characteristics of this compound and its immediate precursor, Mal-amido-PEG12-acid, are summarized below. It is important to note that variations in reported molecular formulas and weights exist across different commercial suppliers, which may be due to different salt forms or measurement techniques.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Mal-amido-PEG12-acid871133-36-7, 2378428-27-2C34H60N2O17768.85>96%[1]
This compound2101722-60-3, 756525-92-5C38H63N3O19865.92>90-95%[2][3]

Synthesis Pathway

The synthesis of this compound is typically a two-step process commencing from the commercially available amino-PEG12-acid. The first step involves the introduction of the maleimide group, followed by the activation of the terminal carboxylic acid to an NHS ester.

Synthesis_Pathway cluster_0 Step 1: Maleimide Functionalization cluster_1 Step 2: NHS Ester Formation A Amino-PEG12-Acid C Mal-amido-PEG12-acid A->C Base (e.g., DIEA) Solvent (e.g., DMF) B 3-Maleimidopropionic acid NHS ester B->C D Mal-amido-PEG12-acid G This compound D->G E N-Hydroxysuccinimide (NHS) E->G F Coupling Agent (e.g., EDC, DCC) F->G Anhydrous Solvent (e.g., DCM, DMF)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis and purification of this compound.

Protocol 1: Synthesis of Mal-amido-PEG12-acid

This procedure outlines the reaction of an amino-PEGylated precursor with a maleimide derivative.

Materials:

  • Amino-PEG12-acid

  • 3-Maleimidopropionic acid NHS ester

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Amino-PEG12-acid in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Add a stoichiometric equivalent of 3-Maleimidopropionic acid NHS ester to the solution.

  • Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield Mal-amido-PEG12-acid. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the active NHS ester.

Materials:

  • Mal-amido-PEG12-acid[4]

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[5]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Mal-amido-PEG12-acid in anhydrous DCM or DMF under an inert atmosphere.

  • Add 1.1 to 1.5 molar equivalents of NHS to the solution.

  • Add 1.1 to 1.5 molar equivalents of the coupling agent (DCC or EDCI).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[6]

  • If DCC is used, a urea (B33335) byproduct will precipitate. Remove the precipitate by filtration.

  • If EDCI is used, the byproduct is water-soluble and can be removed during aqueous workup or purification.

  • The crude product is typically purified by column chromatography.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials, coupling agents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Purification_Workflow A Crude Reaction Mixture B Concentrate under Vacuum A->B C Dissolve in Mobile Phase A B->C D Inject onto RP-HPLC Column C->D E Elute with Gradient D->E F Monitor Elution (e.g., 220 nm) E->F G Collect Fractions of Interest F->G H Analyze Fractions for Purity (Analytical HPLC/LC-MS) G->H I Pool Pure Fractions H->I J Lyophilize I->J K Pure this compound J->K

Caption: General workflow for the purification of this compound.
Protocol 3: RP-HPLC Purification

Instrumentation and Reagents:

  • Preparative RP-HPLC system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Equilibrate the C18 column with an initial mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes.

  • Monitor the elution profile at a suitable wavelength, typically 220 nm for the amide bonds and 254 nm for the NHS ester.

  • Collect fractions corresponding to the major product peak.

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the maleimide protons (around 6.7 ppm), PEG backbone protons (around 3.6 ppm), and succinimide (B58015) protons.
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
Analytical RP-HPLC A single major peak indicating high purity (typically >95%).

Storage and Handling

This compound is moisture-sensitive due to the reactivity of the NHS ester group.[7] It should be stored at -20°C under a dry, inert atmosphere.[2] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture. Solutions of the compound should be prepared immediately before use and any unused solution should be discarded.[7]

References

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester: Reactivity with Amines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its structure features a maleimide (B117702) group for selective reaction with thiols, an N-hydroxysuccinimide (NHS) ester for efficient coupling with primary amines, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This PEG linker enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] This guide provides a detailed overview of the reactivity, quantitative parameters, and experimental considerations for using this compound.

Core Reactivity Principles

The utility of this compound stems from its two distinct reactive moieties, allowing for the sequential or simultaneous conjugation of molecules containing primary amines and thiols.[1][4]

NHS Ester Reactivity with Primary Amines

The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

  • Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.[5]

  • pH Dependence: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][][8] Below this range, the amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester becomes a significant competing reaction.[6][8]

  • Competing Reaction - Hydrolysis: The primary competing reaction for aminolysis is the hydrolysis of the NHS ester, which also increases with higher pH.[6][][8][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C), while it is 4-5 hours at pH 7.0 (0°C).[6][8][9]

Maleimide Reactivity with Thiols

The maleimide group is highly selective for sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, leading to the formation of a stable thioether bond.[10][11]

  • Mechanism: The reaction is a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[10][11][12] This "click" chemistry reaction is efficient and proceeds under mild conditions without the need for a catalyst.[10][11][13]

  • pH Dependence: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[10][14][15][16] In this range, the reaction is highly chemoselective for thiols; the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH.[10][15][16] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and reaction with primary amines.[4][15][16]

  • Stability Considerations: While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[12] Hydrolysis of the succinimide (B58015) ring in the conjugate can occur, and this ring-opened form is more stable and less prone to the reverse reaction.[17]

Quantitative Data Summary

The efficiency and outcome of conjugation reactions are influenced by several quantitative parameters. The following tables summarize key data for the NHS ester and maleimide reactions.

ParameterNHS Ester Reaction with Primary AminesMaleimide Reaction with ThiolsSource
Optimal pH Range 7.2 - 8.56.5 - 7.5[6][][8],[10][14][15][16]
Reaction Time 30 minutes - 2 hours at room temperature or 4°C30 minutes - 2 hours at room temperature[],[16][18][19]
Molar Excess Typically 10- to 50-fold molar excess of the linker over the amine-containing protein.A 2:1 to 5:1 molar ratio of maleimide to thiol is often optimal for nanoparticle conjugation. For protein labeling, a 10-20 fold excess of maleimide reagent is a common starting point.[4],[16][18][19]
Competing Reactions Hydrolysis of the NHS ester, which is significant at pH > 8.5.Reaction with primary amines at pH > 7.5; hydrolysis of the maleimide ring.[6][8],[4][15][16]
ConditionNHS Ester Half-Life (Hydrolysis)Source
pH 7.0, 0°C4 - 5 hours[6][8][9]
pH 8.6, 4°C10 minutes[6][8][9]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are general protocols for a two-step conjugation process using this compound.

Protocol 1: Activation of an Amine-Containing Protein with this compound

This protocol describes the first step of attaching the linker to a protein with available primary amines (e.g., antibodies).

Materials:

  • Amine-containing protein (e.g., Antibody)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][5]

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[4]

  • Desalting column (e.g., size-exclusion chromatography)[4][5]

Procedure:

  • Protein Preparation: Ensure the protein is in the appropriate amine-free conjugation buffer at a concentration of 1-10 mg/mL.[5]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution.[4]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[4] The exact ratio may need to be optimized.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[4][8]

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[4] The resulting maleimide-activated protein is now ready for conjugation to a thiol-containing molecule.

Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule

This protocol outlines the second step, reacting the maleimide-activated protein with a molecule containing a free sulfhydryl group.

Materials:

  • Maleimide-activated protein (from Protocol 1)

  • Thiol-containing molecule (e.g., reduced peptide, drug-linker)

  • Conjugation Buffer: PBS at pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide bond formation.[4]

  • Quenching Reagent (optional): e.g., free cysteine or β-mercaptoethanol.

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Thiol-Molecule Preparation: Ensure the thiol-containing molecule is reduced and in the conjugation buffer.

  • Conjugation: Combine the maleimide-activated protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a small molecule thiol can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final conjugate to remove unreacted molecules and byproducts using an appropriate chromatography method.

Visualizing the Chemistry and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_nhs NHS Ester Reaction with Primary Amine Mal_PEG_NHS This compound Amide_Bond Stable Amide Bond Mal_PEG_NHS->Amide_Bond Nucleophilic Attack Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Amide_Bond NHS_Leaving_Group N-hydroxysuccinimide Amide_Bond->NHS_Leaving_Group Release

Caption: NHS ester reaction with a primary amine.

G cluster_mal Maleimide Reaction with Thiol Maleimide Maleimide Group Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Michael Addition Thiol R-SH (Thiol) Thiol->Thioether_Bond

Caption: Maleimide reaction with a thiol group.

G cluster_workflow Two-Step Bioconjugation Workflow Start Start: Amine-containing Protein (e.g., Antibody) Step1 Step 1: React with excess This compound (pH 7.2-7.5) Start->Step1 Purify1 Purification: Remove excess linker (Desalting Column) Step1->Purify1 Intermediate Maleimide-Activated Protein Purify1->Intermediate Step2 Step 2: React with Thiol-containing Molecule (pH 6.5-7.5) Intermediate->Step2 Purify2 Final Purification: (e.g., SEC, IEX) Step2->Purify2 End Final Bioconjugate (e.g., ADC) Purify2->End

Caption: A typical two-step bioconjugation workflow.

References

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely used in protein modification. It details the reagent's chemical properties, reaction mechanisms, and applications, with a focus on providing practical guidance for its use in bioconjugation, particularly for drug development and research.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent modification of proteins and other biomolecules.[1][2] Its structure comprises three key components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][3] This heterobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules, making it an invaluable reagent in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).[4]

The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in the side chains of cysteine residues.[3][5] The NHS ester, on the other hand, is reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[3][5] The PEG12 spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified protein by reducing immunogenicity and increasing its hydrodynamic size.[1][2][3]

Chemical Properties and Reaction Mechanisms

The utility of this compound stems from the distinct and well-characterized reactivity of its terminal functional groups.

Maleimide-Thiol Conjugation

The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond.[5] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can undergo hydrolysis, and its reactivity towards amines increases, which can lead to non-specific conjugation.[3]

NHS Ester-Amine Conjugation

The NHS ester reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond.[5] This reaction is most efficient at a pH between 7.0 and 9.0.[5] A significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. Therefore, a careful balance of pH is required to achieve optimal conjugation efficiency.[6]

Quantitative Data for Reaction Optimization

The efficiency of protein modification with this compound is influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative data to guide the optimization of conjugation protocols.

Table 1: Stability of Reactive Groups at Different pH Values

Reactive GrouppHTemperature (°C)Half-lifeKey Considerations
NHS Ester 7.04~4-5 hours[7]Hydrolysis is a major competing reaction.
8.025~1 hour[6]Rate of aminolysis also increases.
8.64~10 minutes[6]Rapid hydrolysis can significantly reduce yield.
Maleimide 6.5 - 7.5Room TempStableOptimal range for thiol-specific reaction.[3]
> 7.5Room TempIncreased hydrolysis and amine reactivityLoss of specificity for thiols.[3]

Table 2: General Recommendations for Molar Ratios in Protein Conjugation

ApplicationTarget ProteinLinker:Protein Molar RatioExpected Outcome
General Protein Labeling Bovine Serum Albumin (BSA)5:1 to 20:1Introduction of multiple PEG chains.[8]
Antibody-Drug Conjugate (ADC) Synthesis Monoclonal Antibody (e.g., Trastuzumab)5:1 to 10:1Controlled drug-to-antibody ratio (DAR).[5]
Peptide Modification Thiol-containing peptide~1:1High efficiency for single conjugation.[9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in protein modification.

Two-Step Sequential Conjugation to an Amine- and a Thiol-Containing Protein

This protocol is ideal for creating a conjugate between two different proteins, for example, an antibody and an enzyme.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Thiol-containing protein (Protein-SH)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Preparation of Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the linker stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Linker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

  • Reaction with Protein-SH: Immediately add the thiol-containing Protein-SH to the maleimide-activated Protein-NH2. The molar ratio of Protein-SH to Protein-NH2 should be optimized based on the desired final product.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like cysteine.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated proteins and byproducts.

Fluorescent Labeling of a Protein

This protocol describes the attachment of a fluorescent dye to a protein using this compound as a linker. This assumes the fluorescent dye has a thiol group for reaction with the maleimide.

Materials:

  • Protein to be labeled

  • Thiol-containing fluorescent dye

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Labeling Buffer at a concentration of 1-10 mg/mL.

  • Linker Activation of Protein: Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF) to the protein solution.

  • Incubation: Incubate for 1 hour at room temperature.

  • Removal of Excess Linker: Purify the maleimide-activated protein using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Dye Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing fluorescent dye to the maleimide-activated protein.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Purification: Remove excess dye and unconjugated linker by passing the reaction mixture through a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

G cluster_reagents Reactants cluster_reaction1 Step 1: NHS Ester Reaction cluster_reaction2 Step 2: Maleimide Reaction Protein_NH2 Protein with Primary Amine (e.g., Lysine) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.0-9.0 Linker This compound Linker->Activated_Protein Protein_SH Protein with Thiol (e.g., Cysteine) Final_Conjugate Protein-Linker-Protein Conjugate Protein_SH->Final_Conjugate NHS_byproduct NHS (byproduct) Activated_Protein->NHS_byproduct Activated_Protein->Final_Conjugate pH 6.5-7.5

Two-step sequential protein conjugation workflow.

G cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody (e.g., Trastuzumab) with Lysine residues ADC Antibody-Drug Conjugate (ADC) Antibody->ADC NHS Ester Reaction Linker This compound Linker->ADC Drug Thiol-containing Cytotoxic Drug Drug->ADC Maleimide Reaction Cancer_Cell Cancer Cell (HER2+) ADC->Cancer_Cell Binding to HER2 Internalization Internalization Cancer_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Conceptual workflow for ADC synthesis and action.

G GrowthFactor Growth Factor HER2 HER2 Receptor GrowthFactor->HER2 PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Trastuzumab_ADC Trastuzumab-ADC (PEGylated) Trastuzumab_ADC->HER2 Inhibits Apoptosis Apoptosis Trastuzumab_ADC->Apoptosis Promotes (indirectly) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Conceptual signaling pathway modulation by a Trastuzumab-ADC.

Conclusion

This compound is a powerful and versatile tool for protein modification. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it highly suitable for a wide range of applications in research and drug development. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and execution of conjugation strategies. The protocols and data provided in this guide serve as a starting point for researchers to develop and optimize their specific protein modification applications.

References

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. Its unique tripartite structure, comprising a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers researchers a powerful tool for creating stable, well-defined bioconjugates. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: Structure and Functionality

The utility of this compound lies in its distinct functional domains, each with a specific role in the bioconjugation process.[1][2]

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable, covalent thioether bond.[3][4]

  • N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction results in the formation of a stable amide bond.[5][6]

  • PEG12 Spacer: The 12-unit polyethylene glycol chain is a flexible, hydrophilic spacer that imparts several advantageous properties to the crosslinker and the resulting bioconjugate. It increases the aqueous solubility of the molecule, reduces steric hindrance between the conjugated molecules, and can help to minimize aggregation and immunogenicity.[2][3]

Mechanism of Action: A Two-Step Conjugation Strategy

This compound is typically employed in a sequential, two-step conjugation process. This approach allows for controlled and specific linking of two different molecules.[3][7] Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous solutions, the reaction with the amine-containing molecule is generally performed first.[1][3]

Step 1: Reaction with a Primary Amine

The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH.

Step 2: Reaction with a Sulfhydryl Group

Following the initial conjugation and removal of excess crosslinker, the maleimide-functionalized biomolecule is introduced to a second biomolecule containing a free sulfhydryl group. The maleimide group then specifically reacts with the thiol to form a stable thioether linkage.

Quantitative Data for Optimal Reaction Design

The efficiency and success of bioconjugation with this compound are critically dependent on reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Optimal Reaction Conditions for Functional Groups

Functional GroupTarget GroupOptimal pH RangeRecommended Reaction TimeRecommended Temperature
NHS EsterPrimary Amine (-NH₂)7.2 - 8.5[8]30-60 minutes[5]Room Temperature or 4°C[7]
MaleimideSulfhydryl (-SH)6.5 - 7.5[3][7]30-60 minutes[7]Room Temperature or 4°C[7]

Table 2: Stability of Reactive Groups and Conjugates

MoietyConditionHalf-lifeNotes
NHS EsterpH 7.0, 0°C4 - 5 hoursHydrolysis rate increases with pH.[1]
NHS EsterpH 8.6, 4°C10 minutesRapid hydrolysis at higher pH necessitates prompt use.[1]
Maleimide-Thiol AdductPhysiological conditionsCan undergo retro-Michael reactionStability can be a concern for in-vivo applications.[]

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using this compound.

5.1 Materials

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[7]

  • Desalting columns

  • (Optional) Reducing agent for Protein-SH (e.g., TCEP)

  • (Optional) Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or free cysteine)

5.2 Step-by-Step Procedure

Step 1: Modification of Amine-Containing Protein (Protein-NH₂) with this compound

  • Preparation of Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.[10]

  • Preparation of Crosslinker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.[10] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.[7] This step is crucial to prevent the NHS ester from reacting with the second protein.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ with Sulfhydryl-Containing Protein (Protein-SH)

  • Preparation of Protein-SH: Ensure that the sulfhydryl group on Protein-SH is free and reduced. If necessary, treat the protein with a reducing agent like TCEP. If DTT is used, it must be removed prior to conjugation.

  • Conjugation Reaction: Immediately add the sulfhydryl-containing Protein-SH to the purified maleimide-activated Protein-NH₂. A 1.5- to 5-fold molar excess of Protein-SH over the activated Protein-NH₂ is recommended as a starting point.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine can be added to react with any remaining maleimide groups.[]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted proteins and byproducts.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE to confirm successful conjugation and assess purity.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using Graphviz.

cluster_structure Chemical Structure of this compound Maleimide Maleimide (reacts with -SH) PEG12 PEG12 Spacer (hydrophilic) Maleimide->PEG12 amide linkage NHS_Ester NHS Ester (reacts with -NH2) PEG12->NHS_Ester ester linkage

Figure 1: Functional components of the crosslinker.

cluster_pathway Two-Step Conjugation Signaling Pathway Protein_A Protein-NH2 (Amine-containing) Activated_Protein_A Maleimide-Activated Protein-NH2 Protein_A->Activated_Protein_A Step 1: NHS ester reaction (pH 7.2-8.5) Crosslinker This compound Crosslinker->Activated_Protein_A Conjugate Protein-NH2-Crosslinker-Protein-SH (Final Conjugate) Activated_Protein_A->Conjugate Step 2: Maleimide reaction (pH 6.5-7.5) Protein_B Protein-SH (Sulfhydryl-containing) Protein_B->Conjugate

Figure 2: The sequential reaction pathway.

cluster_workflow Experimental Workflow for Bioconjugation start Start prep_protein_A Prepare Protein-NH2 start->prep_protein_A prep_crosslinker Prepare Crosslinker Solution start->prep_crosslinker react_step1 Step 1: React Protein-NH2 with Crosslinker prep_protein_A->react_step1 prep_crosslinker->react_step1 purify_step1 Purify Maleimide-Activated Protein-NH2 react_step1->purify_step1 react_step2 Step 2: React Activated Protein-NH2 with Protein-SH purify_step1->react_step2 prep_protein_B Prepare Protein-SH prep_protein_B->react_step2 purify_final Purify Final Conjugate react_step2->purify_final analyze Analyze Conjugate (e.g., SDS-PAGE) purify_final->analyze end End analyze->end

Figure 3: A logical experimental workflow diagram.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the development of ADCs, where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with available amine groups) for targeted cancer therapy.[12]

  • PROTACs: In the field of targeted protein degradation, this compound can be used as a linker to synthesize Proteolysis Targeting Chimeras (PROTACs).

  • Bioconjugation and Labeling: It is used to conjugate proteins, peptides, and other biomolecules for various research purposes, including the development of diagnostic assays and imaging agents.[2]

  • Surface Modification: The crosslinker can be used to functionalize surfaces, such as nanoparticles and beads, with proteins or other biomolecules for applications in diagnostics and drug delivery.

Conclusion

This compound is a versatile and powerful tool for researchers and drug developers. Its heterobifunctional nature, combined with the benefits of the hydrophilic PEG spacer, allows for the controlled and efficient synthesis of a wide range of bioconjugates. By understanding its chemical properties, mechanism of action, and by following optimized experimental protocols, scientists can effectively leverage this crosslinker to advance their research and development goals.

References

Navigating the Complexities of Mal-amido-PEG12-NHS Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Mal-amido-PEG12-NHS ester, is a pivotal tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group for thiol-specific reactions, an N-hydroxysuccinimide (NHS) ester for amine coupling, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for linking molecules of interest. However, a significant challenge for researchers is the considerable inconsistency in the reported chemical identity of this reagent across various commercial suppliers. This guide provides an in-depth analysis of this ambiguity, a detailed experimental protocol for its use in antibody conjugation, and an examination of the downstream biological consequences of the conjugates formed.

The Ambiguous Identity of this compound

A thorough review of commercially available this compound reveals a landscape of conflicting data regarding its fundamental chemical properties. Researchers must exercise caution and diligence in sourcing this reagent, as variations in its structure can significantly impact experimental outcomes. The discrepancies primarily arise from differences in the linker's backbone structure and the precise length of the PEG chain.

These variations are reflected in the disparate CAS numbers, molecular weights, and molecular formulas reported by different suppliers. The presence or absence of an "amido" group adjacent to the maleimide functionality, for instance, alters the chemical structure and, consequently, the molecular weight and formula. The table below summarizes the range of reported values for compounds frequently referred to as "this compound" or structurally similar linkers.

Reported Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Potential Structural Variation
This compound2101722-60-3, 756525-92-5, 326003-46-7C38H63N3O19865.92Contains an amido group in the linker backbone.
This compound2101722-60-3C29H44N2O15~660Shorter PEG chain or different linker composition.[1]
Mal-PEG12-NHS ester2669737-09-9C35H58N2O18794.85, 794.9Lacks the "amido" group, with the PEG chain directly linked to the maleimide moiety.[2][3]

It is imperative for researchers to verify the specific structure of the linker provided by their supplier through analytical data such as NMR and mass spectrometry to ensure reproducibility and accuracy in their experiments.

Experimental Protocol: Antibody Conjugation with Mal-amido-PEG-NHS Ester

The following is a representative, two-step protocol for the conjugation of a cytotoxic drug (payload) to a monoclonal antibody (mAb) using a Mal-amido-PEG-NHS ester linker. This protocol is a composite based on established methods for similar crosslinkers and should be optimized for the specific mAb and payload being used.

Step 1: Activation of the Payload with the Linker

This step involves the reaction of the NHS ester end of the linker with a primary amine on the payload molecule.

Materials:

  • Payload with a primary amine group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolve the payload molecule in anhydrous DMF or DMSO.

  • Add a 1.1 to 1.5 molar excess of this compound to the payload solution.

  • Add 2-3 molar equivalents of a tertiary amine base, such as DIPEA, to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC until the starting payload is consumed.

  • Upon completion, the maleimide-activated payload can be purified by reverse-phase HPLC.

Step 2: Conjugation of the Activated Payload to the Antibody

This step involves the reaction of the maleimide group on the activated payload with free thiol groups on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Maleimide-activated payload from Step 1

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SEC-HPLC, Mass Spectrometry)

Procedure:

  • Antibody Reduction: To generate free thiol groups, partially reduce the interchain disulfide bonds of the mAb by adding a 2-5 molar excess of TCEP. Incubate at 37°C for 1-2 hours.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column or TFF, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation: Immediately add the maleimide-activated payload to the reduced antibody solution. A typical molar ratio is 5-10 moles of activated payload per mole of antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the activated payload. Incubate for 20 minutes.

  • Purification of the ADC: Purify the resulting ADC from unconjugated payload and other small molecules using SEC or TFF.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.[4][5][6]

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Purification & Analysis Payload Payload-NH2 Activated_Payload Payload-Linker-Maleimide Payload->Activated_Payload + Linker, DIPEA in DMF Linker Mal-amido-PEG12-NHS Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Conjugation mAb Antibody (mAb) Reduced_mAb Reduced mAb (-SH) mAb->Reduced_mAb TCEP Reduced_mAb->ADC Purification Purification (SEC/TFF) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis G cluster_cell Cancer Cell cluster_signaling Signaling Inhibition (by Antibody) ADC ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Receptor_Signaling HER2 Signaling PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK MAPK Pathway Receptor->MAPK Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload (e.g., DM1) Lysosome->Payload Antibody Degradation & Payload Release Tubulin Tubulin Payload->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Microtubule Disruption & Cell Cycle Arrest Receptor_Signaling->PI3K_AKT Receptor_Signaling->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

References

A Technical Guide to Mal-amido-PEG12-NHS Ester: Core Principles and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules with high specificity and efficiency. This guide provides an in-depth overview of the core principles governing the use of this compound, detailed experimental protocols, and quantitative data to inform experimental design.

The strategic importance of this linker lies in its ability to conjugate amine-containing molecules (e.g., proteins, antibodies, peptides) to thiol-containing molecules (e.g., cysteine-containing peptides, small molecule drugs). The PEG12 spacer enhances the solubility and flexibility of the resulting conjugate, minimizes steric hindrance, and can improve the pharmacokinetic properties of therapeutic agents by reducing immunogenicity and extending circulation half-life.[1][2][3]

Core Principles of Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups, allowing for controlled, sequential, or one-pot conjugation strategies.

NHS Ester-Amine Coupling

The N-hydroxysuccinimide ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. Optimal reactivity occurs between pH 7.2 and 8.5.[6][7] Below this range, the amine group is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][7]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are recommended to avoid competition with the target molecule.[4]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. Its stability decreases as the pH increases.[6][8]

Maleimide-Thiol Conjugation

The maleimide group reacts with sulfhydryl (thiol) groups, predominantly found in cysteine residues, through a Michael addition reaction to form a stable thioether bond.[9]

Key Reaction Parameters:

  • pH: This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[9][10] Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[10]

  • Thiol Availability: The target molecule must have a free (reduced) sulfhydryl group. Disulfide bonds within proteins may need to be reduced prior to conjugation using reagents like TCEP or DTT.[11]

  • Stability: While the thioether bond is generally stable, the maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it unreactive.[10] The resulting thioether linkage can also undergo retro-Michael reactions, particularly in the presence of other thiols.[12][13]

The Role of the PEG12 Spacer

The 12-unit polyethylene glycol (PEG) chain is a critical component that confers several advantageous properties to the crosslinker and the final conjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the water solubility of the crosslinker and can help to solubilize hydrophobic molecules being conjugated.[2][14]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.[2]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, reducing renal clearance and extending its in-vivo half-life. It can also shield the conjugated molecule from proteolytic degradation and recognition by the immune system.[3]

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it suitable for in-vivo applications.[15]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters to guide the design of experiments using this compound.

ParameterOptimal Range/ValueNotes
NHS Ester Reaction
pH7.2 - 8.5A compromise between amine nucleophilicity and NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5.[16][17][18]
Molar Excess (Reagent:Protein)5:1 to 20:1This is a starting point and should be optimized for the specific application. More dilute protein solutions may require a higher molar excess.[4][19][20] A 10- to 50-fold molar excess may be used for sufficient maleimide activation.[21]
Reaction Time30-60 min at RT or 2 hours on iceCan be extended to overnight at 4°C.[16][18][20]
Maleimide Reaction
pH6.5 - 7.5Ensures high selectivity for thiol groups.[9][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10]
Molar Excess (Reagent:Thiol)10:1 to 20:1A common starting point for labeling proteins.[11]
Reaction Time2 hours at RT or overnight at 4°CReaction is generally rapid.[22]
Functional GroupConditionHalf-lifeNotes
NHS Ester Stability pH 7.0, 0°C4-5 hoursHydrolysis rate increases significantly with increasing pH.[6][8][23]
pH 8.0, 25°C1 hour[24][25]
pH 8.6, 4°C10 minutes[6][8][24][25]
Maleimide Stability pH 7.0, 4°C~32 daysRefers to the stability of the maleimide group on a nanoparticle.[26] The maleimide ring is susceptible to hydrolysis at higher pH, which renders it unreactive to thiols.[10]
pH 7.0, 20°C~11 days[26]
Maleimide-Thiol Adduct Stability In the presence of glutathione (B108866) (physiological conditions)19 to 337 hoursThe stability of the thioether bond can vary and is susceptible to retro-Michael reactions.[12][13] Ring-opening of the succinimide (B58015) moiety can lead to a more stable product.[27]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • This compound

  • Protein-NH2

  • Protein-SH

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if Protein-SH has disulfide bonds

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • If necessary, reduce disulfide bonds in Protein-SH using a suitable reducing agent and remove the excess reducing agent.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[21]

    • Ensure Protein-NH2 is in an amine-free buffer at a concentration of 1-10 mg/mL.[20]

  • Step 1: Reaction with Protein-NH2 (Amine-Reactive Step)

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.[21]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[21]

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column or dialysis equilibrated with the reaction buffer.[21]

  • Step 2: Reaction with Protein-SH (Thiol-Reactive Step)

    • Combine the maleimide-activated Protein-NH2 with the Protein-SH at a desired molar ratio.

    • Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine or β-mercaptoethanol.

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins.

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation (Lysine Conjugation)

This protocol outlines a general procedure for conjugating a drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody

  • This compound pre-conjugated to a cytotoxic drug

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of approximately 10 mg/mL.[28]

  • Conjugation Reaction:

    • Dissolve the drug-linker-Mal-amido-PEG12-NHS ester construct in DMSO.

    • Add the activated drug-linker solution to the antibody solution. A common starting point is a 10-fold molar excess of the drug-linker over the antibody.[29]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[29]

  • Characterization:

    • Determine the final protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

    • Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC).[29]

Visualizations

Reaction Mechanisms

Reaction_Mechanisms cluster_nhs NHS Ester-Amine Coupling cluster_maleimide Maleimide-Thiol Coupling NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond NHS NHS (leaving group) Amide_Bond->NHS releases Maleimide Maleimide Group Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond pH 6.5-7.5 Thiol Thiol (R'-SH) Thiol->Thioether_Bond

Caption: Reaction mechanisms of this compound's functional groups.

Two-Step Bioconjugation Workflow

Two_Step_Workflow Start Start Step1 Step 1: Amine Reaction (Protein-NH2 + this compound) Start->Step1 Purify1 Purification (Remove excess crosslinker) Step1->Purify1 Step2 Step 2: Thiol Reaction (Activated Protein + Protein-SH) Purify1->Step2 Purify2 Final Purification (Isolate conjugate) Step2->Purify2 End End Conjugate Purify2->End

Caption: A typical two-step workflow for protein-protein conjugation.

PROTAC Synthesis Workflow

PROTAC_Synthesis POI_Ligand Protein of Interest (POI) Ligand (with amine) Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate NHS Ester Reaction E3_Ligand E3 Ligase Ligand (with thiol) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Maleimide Reaction

Caption: Logical workflow for synthesizing a PROTAC using a heterobifunctional linker.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers in biotechnology and drug development. A thorough understanding of the reaction kinetics, the influence of pH, and appropriate purification strategies is paramount to achieving successful and reproducible results. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this crosslinker in a wide range of research applications, from fundamental protein studies to the development of next-generation therapeutics like ADCs and PROTACs.[13]

References

Methodological & Application

Application Notes & Protocols: Antibody Labeling with Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, enabling a two-step conjugation process. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of antibodies[][2][3]. The maleimide group, on the other hand, specifically reacts with sulfhydryl groups to create a stable thioether bond[2][4]. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the likelihood of aggregation, and can diminish the immunogenicity of the conjugate[4][].

These characteristics make this compound a valuable tool in various biomedical applications, including the development of antibody-drug conjugates (ADCs), the creation of imaging agents, and the enhancement of the pharmacokinetic properties of therapeutic proteins through a process known as PEGylation[][6][7].

Data Summary

The following tables provide a summary of key quantitative data and reaction parameters for the successful labeling of antibodies with this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
NHS Ester Reaction pH 7.2 - 8.5[][2][3]Maximizes the rate of aminolysis while minimizing hydrolysis of the NHS ester[].
Maleimide Reaction pH 6.5 - 7.5[2]Ensures specific reaction with sulfhydryl groups and maintains stability of the maleimide group[2].
Reaction Temperature Room Temperature or 4°C[][2]Lower temperatures can be used for labile proteins[].
Incubation Time 30 - 120 minutes[][2]The reaction is typically rapid[].
Molar Excess of Linker 10 to 20-fold[4][8]The optimal ratio should be determined empirically for each antibody.

Table 2: Buffer and Reagent Compatibility

Reagent/Buffer ComponentCompatibilityRationale
Primary Amines (e.g., Tris, Glycine) Incompatible[3][9][10]Competes with the antibody for reaction with the NHS ester[3]. Can be used to quench the reaction[3].
Sodium Azide Low concentrations may be tolerated[3][10]High concentrations can interfere with the reaction[3].
Bovine Serum Albumin (BSA) Incompatible[10][11]Contains primary amines that will react with the NHS ester.
Organic Solvents (DMSO, DMF) Required for linker dissolution[2][10][11]The final concentration in the reaction mixture should generally be less than 10%[2].

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to prepare the antibody to ensure efficient and specific conjugation.

  • Buffer Exchange: The antibody solution must be free of primary amines (e.g., Tris, glycine) and stabilizing proteins like BSA[10][11]. If present, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. This can be achieved using dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns)[9][12].

  • Concentration: The antibody should ideally be at a concentration of >0.5 mg/mL, with 1-2 mg/mL being a common working range[10][].

Two-Step Antibody Labeling Protocol

This protocol first involves the reaction of the NHS ester with the antibody, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.

Step 1: Reaction of this compound with the Antibody

  • Reagent Preparation: The this compound is moisture-sensitive[2][9]. Allow the vial to equilibrate to room temperature before opening to prevent condensation[2][12]. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL[11][12]. Do not store the reagent in solution[2][9].

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate[11][12].

  • Reaction Initiation: Add a 10 to 20-fold molar excess of the dissolved this compound to the antibody solution. Gently mix the reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C[2][9]. Protect the reaction from light if a fluorescent dye is being conjugated[11].

  • Purification of the Intermediate: Remove the excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) or dialysis equilibrated with a buffer suitable for the subsequent maleimide reaction (e.g., PBS at pH 7.2-7.5)[2][4][11].

Step 2: Reaction of the Maleimide-Activated Antibody with a Sulfhydryl-Containing Molecule

  • Molecule Preparation: Prepare the sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue, a thiol-containing drug) in a compatible buffer.

  • Conjugation: Combine the purified maleimide-activated antibody with the sulfhydryl-containing molecule. The optimal molar ratio will depend on the specific molecules being conjugated and should be determined empirically.

  • Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C[2].

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added[].

  • Final Purification: Purify the final antibody conjugate to remove any unreacted molecules and byproducts. This can be achieved through size-exclusion chromatography, dialysis, or other appropriate chromatographic methods[][14].

Characterization of the Conjugate

After purification, it is important to characterize the final conjugate.

  • Concentration Measurement: Determine the final concentration of the labeled antibody using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 280 nm (A280)[12].

  • Degree of Labeling (DOL): If a chromophore or fluorophore was conjugated, the DOL can be calculated by measuring the absorbance at the appropriate wavelength for the label and at 280 nm for the antibody[12].

  • Purity and Integrity: The purity and integrity of the conjugate can be assessed using SDS-PAGE and mass spectrometry[].

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction cluster_char Characterization antibody_prep Antibody in Amine-Free Buffer (pH 7.2-7.4) ph_adjust Adjust Antibody pH to 8.0-8.5 antibody_prep->ph_adjust linker_prep Dissolve Mal-amido-PEG12-NHS in DMSO/DMF reaction1 Add Linker to Antibody (10-20x Molar Excess) linker_prep->reaction1 ph_adjust->reaction1 incubation1 Incubate 30-120 min (RT or 4°C) reaction1->incubation1 purification1 Purify Intermediate (Desalting Column) incubation1->purification1 reaction2 Combine Intermediate with Thiol Molecule purification1->reaction2 thiol_prep Prepare Sulfhydryl- Containing Molecule thiol_prep->reaction2 incubation2 Incubate 30-120 min (RT or 4°C) reaction2->incubation2 purification2 Final Purification (e.g., SEC) incubation2->purification2 characterization Analyze Final Conjugate (A280, DOL, SDS-PAGE) purification2->characterization

Caption: Workflow for two-step antibody labeling.

Chemical Reaction Pathway

G cluster_reaction1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_reaction2 Step 2: Maleimide Reaction (pH 6.5-7.5) Ab_NH2 Antibody-NH2 (Lysine Residue) Ab_PEG_Mal Antibody-PEG-Maleimide Ab_NH2->Ab_PEG_Mal + Linker Mal-amido-PEG12-NHS Linker->Ab_PEG_Mal + NHS NHS (byproduct) Ab_PEG_Mal->NHS Ab_PEG_Mal2 Antibody-PEG-Maleimide Ab_PEG_Mal->Ab_PEG_Mal2 Purification Final_Conjugate Final Antibody Conjugate Ab_PEG_Mal2->Final_Conjugate + Molecule_SH Molecule-SH (e.g., Drug, Peptide) Molecule_SH->Final_Conjugate +

Caption: Chemical pathway of the two-step conjugation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker chemistry connecting the antibody and the drug is critical for the stability and efficacy of the ADC. Mal-amido-PEG12-NHS ester is a heterobifunctional, non-cleavable linker that facilitates the covalent attachment of a drug to an antibody.[1] This linker contains an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide (B117702) reactive group.[1][2] The NHS ester forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues of an antibody or an amine-containing drug payload.[3][4] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from reduced cysteine residues on the antibody, to form a stable thioether bond.[] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. This document provides a detailed, step-by-step guide for the synthesis of an ADC using this compound.

I. Overview of the Synthesis Workflow

The synthesis of an ADC using this compound can be conceptualized as a two-stage process. The first stage involves the activation of the cytotoxic drug with the linker, and the second stage is the conjugation of the drug-linker complex to the antibody. This workflow ensures a controlled conjugation process.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Drug-Linker Conjugation cluster_stage2 Stage 2: Antibody Conjugation drug Amine-Containing Drug activated_drug Maleimide-Activated Drug-Linker Complex drug->activated_drug NHS Ester Reaction (pH 7.0-9.0) linker This compound linker->activated_drug adc Final ADC activated_drug->adc Conjugation antibody Antibody (mAb) reduced_ab Reduced mAb (Free Thiols) antibody->reduced_ab Reduction (TCEP) reduced_ab->adc Maleimide Reaction (pH 6.5-7.5)

Caption: Overall workflow for ADC synthesis.

II. Experimental Protocols

A. Stage 1: Preparation of Maleimide-Activated Drug-Linker Complex

This protocol describes the reaction of an amine-containing cytotoxic drug with this compound to form a maleimide-activated drug-linker complex.

Materials:

  • Amine-containing cytotoxic drug

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[3]

  • Quenching Reagent: 1 M Tris buffer, pH 8.0 or 1 M Glycine

  • Reverse-phase HPLC for purification

Protocol:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a stock solution of the amine-containing drug in anhydrous DMSO. The concentration will depend on the solubility of the drug.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7][] Do not store the linker in solution.[2]

  • Conjugation Reaction:

    • In a reaction vessel, dissolve the amine-containing drug in the reaction buffer.

    • Add the this compound solution to the drug solution. A molar excess of the linker (e.g., 1.5 to 5-fold) is typically used to ensure complete conversion of the drug.

    • The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10-20% to maintain protein integrity in the subsequent step.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[6][]

  • Reaction Quenching (Optional but Recommended):

    • To quench any unreacted NHS ester, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Purify the maleimide-activated drug-linker complex from excess reagents using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the complex as a solid.

B. Stage 2: Conjugation of Drug-Linker Complex to the Antibody

This stage involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the maleimide-activated drug-linker complex.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like BSA.[6][9]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM).

  • Maleimide-activated drug-linker complex (from Stage 1).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Quenching Reagent: 10 mM N-ethylmaleimide or L-cysteine.[]

  • Purification: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution. The antibody should be in an amine-free and thiol-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

  • Antibody Reduction:

    • Add a calculated amount of TCEP stock solution to the antibody solution. A 10-fold molar excess of TCEP to antibody is a good starting point.[]

    • Incubate for 30 minutes to 2 hours at room temperature to reduce the disulfide bonds.[] The incubation time and TCEP concentration can be optimized to control the number of reduced disulfides.

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Zeba spin columns) equilibrated with degassed conjugation buffer (pH 6.5-7.5).[][9] This step is crucial as excess reducing agent will react with the maleimide group of the drug-linker complex.

  • Conjugation Reaction:

    • Dissolve the purified maleimide-activated drug-linker complex in a suitable solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker complex to the antibody is 5- to 20-fold.[]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Reaction Quenching:

    • To cap any unreacted thiol groups on the antibody, add a quenching reagent like N-ethylmaleimide or L-cysteine and incubate for 15-30 minutes.[]

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker complex and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

III. Characterization of the ADC

After synthesis and purification, the ADC must be thoroughly characterized to ensure quality and consistency.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[]
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and detect the presence of aggregates.
Identity and Integrity SDS-PAGE (reducing and non-reducing), Mass Spectrometry (MS)To confirm successful conjugation and ensure the integrity of the antibody heavy and light chains.[]
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[]
In Vitro Cytotoxicity Cell-based assaysTo confirm the potency of the ADC against target cancer cell lines.

IV. Logical Relationships in ADC Synthesis

The following diagram illustrates the key chemical reactions and purification steps involved in the synthesis process.

ADC_Reaction_Details cluster_drug_activation Drug Activation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification drug_amine Drug-NH2 activated_drug Drug-NH-CO-PEG-Maleimide drug_amine->activated_drug Amide Bond Formation linker Maleimide-PEG-NHS linker->activated_drug ADC_raw Crude ADC Mixture activated_drug->ADC_raw Thioether Bond Formation activated_drug->ADC_raw mAb_SS mAb-(S-S)n mAb_SH mAb-(SH)2n mAb_SS->mAb_SH TCEP Reduction mAb_SS->mAb_SH mAb_SH->ADC_raw mAb_SH->ADC_raw ADC_final Purified ADC ADC_raw->ADC_final Size-Exclusion Chromatography ADC_raw->ADC_final

Caption: Key chemical transformations in ADC synthesis.

V. Storage and Handling

  • This compound: Store at -20°C with a desiccant.[2] Equilibrate to room temperature before opening.[2]

  • Final ADC: Store the purified ADC at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[3] Protect from light and avoid repeated freeze-thaw cycles.[6]

References

Application Notes and Protocols for PROTAC Development using Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[3] Mal-amido-PEG12-NHS ester is a versatile, heterobifunctional linker widely employed in PROTAC synthesis. It features a maleimide (B117702) group for covalent linkage to thiol-containing residues (e.g., cysteine) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine). The 12-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and flexibility of the resulting PROTAC molecule.

These application notes provide a comprehensive guide to the use of this compound in the development of novel PROTACs, including detailed synthetic protocols and methods for their biological characterization.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a hypothetical PROTAC synthesized using this compound, targeting Bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.

ParameterValueAssayCell Line
Degradation
DC5050 nMWestern BlotHEK293
Dmax>90%Western BlotHEK293
Binding Affinity
Kd (PROTAC to BRD4)150 nMIsothermal Titration Calorimetry (ITC)In vitro
Kd (PROTAC to VHL)300 nMIsothermal Titration Calorimetry (ITC)In vitro
Ternary Complex
Cooperativity (α)5Surface Plasmon Resonance (SPR)In vitro

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of a POI ligand containing a free amine to the NHS ester end of the linker, followed by the reaction of the maleimide group with a thiol-containing E3 ligase ligand.

Materials:

  • POI ligand with a primary amine functional group

  • E3 ligase ligand with a thiol functional group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Reaction of POI Ligand with this compound

  • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Slowly add the linker solution to the POI ligand solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC to isolate the POI-linker intermediate.

Step 2: Conjugation of POI-Linker Intermediate with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMSO.

  • To this solution, add the POI-linker intermediate from Step 1 (1.0 equivalent), either as a crude reaction mixture or as a purified product.

  • If the intermediate was purified, add TEA or DIPEA (1.0-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the synthesized PROTAC.[4][5]

Materials:

  • Cell line expressing the POI (e.g., HEK293)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[6]

Materials:

  • Recombinant purified POI

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE loading buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing the E1, E2, E3 enzymes, ubiquitin, ATP, and the purified POI in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow POI_Ligand POI Ligand (with -NH2) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate NHS ester reaction Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (with -SH) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Maleimide reaction Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: A typical workflow for PROTAC synthesis.

Experimental_Logic cluster_2 PROTAC Characterization Cascade Synthesis PROTAC Synthesis Binding_Assay Binary Binding Assays (ITC, SPR) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, NanoBRET) Synthesis->Ternary_Complex_Assay Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation (Western Blot) Ubiquitination_Assay->Degradation_Assay Functional_Assay Cellular Functional Assays Degradation_Assay->Functional_Assay

Caption: Logical flow of PROTAC characterization experiments.

References

Application Notes and Protocols for Peptide Crosslinking using Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinking reagent that enables the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl groups.[1][2] This reagent is particularly valuable in peptide chemistry, bioconjugation, and drug development for creating well-defined peptide-peptide conjugates, peptide-protein conjugates, or for attaching peptides to other biomolecules such as antibodies or surfaces.[3] The crosslinker features two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form a stable amide bond, and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., the side chain of a cysteine residue) to form a stable thioether bond.[1][4]

The distinct reactivity of these two functional groups allows for a controlled, two-step crosslinking process, which significantly minimizes the formation of unwanted homodimers.[1] The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, enhances the water solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the conjugated molecule.[1]

This document provides detailed protocols for the use of this compound in peptide crosslinking applications, including recommended reaction conditions, purification methods, and characterization techniques.

Principle of the Two-Step Crosslinking Reaction

The crosslinking reaction is performed in a sequential, two-step manner to ensure specificity and maximize the yield of the desired heterodimeric conjugate.

Step 1: Activation of Peptide A (Amine-containing) The NHS ester end of the this compound reacts with the primary amine of the first peptide (Peptide A) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.5.[2]

Step 2: Conjugation to Peptide B (Sulfhydryl-containing) The maleimide-activated Peptide A is then introduced to the second peptide (Peptide B), which contains a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[4]

Data Presentation

The efficiency of the crosslinking reaction is dependent on several factors, including the molar ratio of the crosslinker to the peptide, the concentration of the reactants, the pH of the reaction buffer, and the reaction time. The following tables provide representative data on how these parameters can influence the outcome of the conjugation.

Table 1: Effect of Molar Ratio of Crosslinker to Peptide A on Activation Efficiency

Molar Ratio (Crosslinker:Peptide A)Activation Efficiency (%)*Purity of Activated Peptide (%)**
5:1~70-80%>90%
10:1~85-95%>95%
20:1>95%>95%
50:1>95%~90% (potential for side reactions)

*Activation efficiency is defined as the percentage of Peptide A that has been successfully modified with the crosslinker. **Purity is determined by RP-HPLC analysis.

Table 2: Recommended Reaction Conditions for Peptide Crosslinking

ParameterStep 1: Amine Reaction (NHS Ester)Step 2: Sulfhydryl Reaction (Maleimide)
pH 7.2 - 8.56.5 - 7.5
Buffer Phosphate Buffer, Bicarbonate/Carbonate Buffer, Borate Buffer (amine-free)Phosphate Buffer, MES Buffer (sulfhydryl-free)
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time 30 - 60 minutes1 - 2 hours (or overnight at 4°C)
Peptide Conc. 1 - 5 mg/mL1 - 5 mg/mL
Molar Excess 10 - 50 fold excess of crosslinker over Peptide A1:1 to 1.5:1 molar ratio of activated Peptide A to Peptide B

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide A (containing a primary amine)

  • Peptide B (containing a free sulfhydryl group)

  • Amine-Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Sulfhydryl-Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Reducing agent (if Peptide B has disulfide bonds, e.g., TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Two-Step Peptide-Peptide Conjugation

Step 1: Activation of Peptide A with this compound

  • Prepare Peptide A: Dissolve Peptide A in Amine-Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Peptide A solution.[4] For example, for a 1 mM solution of Peptide A, add the crosslinker to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the Sulfhydryl-Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with any primary amines on Peptide B. The product of this step is the Maleimide-Activated Peptide A.

Step 2: Conjugation of Maleimide-Activated Peptide A to Peptide B

  • Prepare Peptide B: If Peptide B contains disulfide bonds, reduce them first using a suitable reducing agent like TCEP. Purify the reduced Peptide B to remove the reducing agent. Dissolve the reduced Peptide B in Sulfhydryl-Reaction Buffer.

  • Reaction: Add the Maleimide-Activated Peptide A to the solution of Peptide B. A molar ratio of 1:1 to 1.5:1 of activated Peptide A to Peptide B is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any remaining maleimide groups. Incubate for an additional 15-30 minutes.

  • Purification: Purify the final peptide conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove unreacted peptides and other byproducts.

  • Characterization: Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE (the conjugate should have a higher molecular weight than the individual peptides) and mass spectrometry (to confirm the expected molecular weight of the conjugate).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Activation of Peptide A cluster_1 Step 2: Conjugation to Peptide B peptide_A Dissolve Peptide A (amine-containing) in Amine-Reaction Buffer reaction1 Mix Peptide A and Crosslinker (10-50x molar excess of crosslinker) peptide_A->reaction1 crosslinker Dissolve Mal-amido-PEG12-NHS in DMSO or DMF crosslinker->reaction1 incubation1 Incubate at RT for 30-60 min reaction1->incubation1 purification1 Remove excess crosslinker (Desalting/Dialysis) incubation1->purification1 activated_peptide_A Maleimide-Activated Peptide A purification1->activated_peptide_A reaction2 Mix Activated Peptide A and Peptide B activated_peptide_A->reaction2 peptide_B Prepare Peptide B (sulfhydryl-containing) in Sulfhydryl-Reaction Buffer peptide_B->reaction2 incubation2 Incubate at RT for 1-2 hours reaction2->incubation2 quenching Quench reaction with Cysteine incubation2->quenching purification2 Purify Conjugate (SEC or RP-HPLC) quenching->purification2 final_conjugate Final Peptide Conjugate purification2->final_conjugate

Caption: Workflow for two-step peptide crosslinking.

Signaling Pathway Example: Insulin (B600854) Receptor Activation

Crosslinking can be a powerful tool to study ligand-receptor interactions. For instance, peptide mimetics of insulin can be crosslinked to the insulin receptor to probe the binding sites and understand the mechanism of receptor activation.[5] The following diagram illustrates a simplified view of the insulin receptor signaling pathway, which could be investigated using such crosslinking strategies.

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation Insulin Insulin Peptide (or mimetic) Insulin->IR Binding & Crosslinking PI3K PI3-Kinase IRS->PI3K Activation AKT Akt (PKB) PI3K->AKT Activation Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic_Effects Signaling Cascade

Caption: Simplified Insulin Receptor Signaling Pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conjugation Inactive crosslinkerThis compound is moisture-sensitive. Store desiccated at -20°C. Prepare fresh solutions in anhydrous solvent immediately before use.
Incompatible bufferBuffers containing primary amines (e.g., Tris, glycine) will compete with the NHS ester reaction. Use amine-free buffers for Step 1.
No free sulfhydryl on Peptide BEnsure that Peptide B has a free cysteine and that any disulfide bonds are reduced prior to the conjugation reaction.
pH of the reaction is not optimalCheck the pH of your reaction buffers. The NHS ester reaction requires a pH of 7.2-8.5, while the maleimide reaction is optimal at pH 6.5-7.5.
Formation of homodimers Incomplete removal of excess crosslinkerEnsure complete removal of the unreacted crosslinker after Step 1 using a desalting column or dialysis with a sufficient number of buffer changes.
Simultaneous reaction of both ends of the crosslinkerA one-step reaction protocol can lead to homodimer formation. Strictly follow the two-step protocol.
Low recovery of the final conjugate Precipitation of the conjugateThe PEG spacer enhances solubility, but some peptides can still be prone to aggregation. Work with dilute solutions and consider optimizing the buffer composition (e.g., adding mild detergents).
Non-specific binding during purificationUse appropriate chromatography columns and elution conditions to minimize non-specific binding.

Conclusion

The this compound is a versatile and efficient crosslinker for the conjugation of peptides. The two-step reaction protocol provides a high degree of control, leading to the formation of specific and well-defined peptide conjugates. By carefully optimizing the reaction conditions and following the detailed protocols provided in these application notes, researchers can successfully utilize this reagent for a wide range of applications in basic research and drug development.

References

Functionalization of Nanoparticles with Mal-amido-PEG12-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using the heterobifunctional linker, Mal-amido-PEG12-NHS ester. This versatile linker enables the covalent conjugation of nanoparticles to biomolecules, facilitating the development of advanced platforms for targeted drug delivery, molecular imaging, and diagnostics.

Introduction to this compound

This compound is a crosslinker featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy:

  • NHS Ester Chemistry : The NHS ester reacts with primary amines (-NH₂) on the surface of nanoparticles or on a molecule to be conjugated, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline pH (7.2-8.5).

  • Maleimide Chemistry : The maleimide group specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in cysteine residues of peptides and proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

The PEG12 spacer provides a hydrophilic and flexible bridge, which can enhance the solubility and stability of the nanoparticle conjugate, reduce non-specific binding, and minimize immunogenicity.

Applications in Nanoparticle Functionalization

The functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Targeted Drug Delivery : By conjugating targeting ligands such as antibodies, peptides, or aptamers to the nanoparticle surface, the therapeutic payload can be specifically delivered to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.

  • Bioimaging : The attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of nanoparticles in vitro and in vivo.

  • Diagnostics : Functionalized nanoparticles can be employed in biosensors and diagnostic assays for the detection of specific biomarkers.

Quantitative Data on Nanoparticle Functionalization

The following tables summarize typical quantitative data obtained during the functionalization and characterization of nanoparticles with PEG linkers. The specific values can vary depending on the nanoparticle type, size, and the specific reaction conditions.

Table 1: Characterization of Nanoparticles Before and After Functionalization with Maleimide-PEG-NHS Ester

Nanoparticle TypeStageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Bare150 ± 150.15-25 ± 5
Functionalized180 ± 200.18-15 ± 5
Gold (AuNP) Bare50 ± 50.10-30 ± 7
Functionalized75 ± 80.12-10 ± 5
Iron Oxide (IONP) Bare100 ± 100.20+20 ± 5 (amine-modified)
Functionalized130 ± 150.22+5 ± 3

Table 2: Conjugation Efficiency of Maleimide-PEG-NHS Ester to Nanoparticles

Nanoparticle TypeMolar Ratio (Linker:NP)Reaction Time (h)Conjugation Efficiency (%)Quantification Method
PLGA 10:14~85UV-Vis Spectroscopy
Gold (AuNP) 20:12>90Fluorescence Assay
Iron Oxide (IONP) 15:16~80Elemental Analysis

Table 3: Drug Loading and Release from Functionalized Nanoparticles

Nanoparticle-Drug ConjugateDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release at 24h (pH 7.4)In Vitro Release at 24h (pH 5.5)
Doxorubicin-PLGA-PEG-Mal 5.2 ± 0.875 ± 520 ± 3%45 ± 5%
Paclitaxel-AuNP-PEG-Mal 3.8 ± 0.568 ± 715 ± 2%35 ± 4%
Curcumin-IONP-PEG-Mal 7.1 ± 1.282 ± 425 ± 4%55 ± 6%

Table 4: Cellular Uptake of Functionalized Nanoparticles

Cell LineNanoparticle ConjugateIncubation Time (h)Cellular Uptake (% of cells)
MCF-7 (Breast Cancer) AuNP-PEG-Antibody485 ± 8
HeLa (Cervical Cancer) PLGA-PEG-Peptide678 ± 10
U87 (Glioblastoma) IONP-PEG-Aptamer292 ± 5

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-modified nanoparticles with this compound and subsequent conjugation to a thiol-containing ligand.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface (e.g., aminosilane-coated iron oxide or silica (B1680970) nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous suspension.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension at a desired molar ratio (e.g., 10- to 50-fold molar excess of the linker to the estimated number of amine groups on the nanoparticles).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.

    • Purify the resulting Maleimide-PEG-NPs to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps, dialysis against PBS, or size-exclusion chromatography.[1]

  • Characterization:

    • Characterize the purified Maleimide-PEG-NPs using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and a maleimide quantification assay (e.g., Ellman's assay) to determine the number of reactive maleimide groups.

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG-NPs

This protocol details the final step of conjugating a thiol-containing molecule (e.g., a peptide or antibody fragment) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-PEG-NPs (from Protocol 1)

  • Thiol-containing ligand (e.g., cysteine-terminated peptide)

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS) with 10 mM EDTA, pH 7.0

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds in the ligand.

  • Purification system (as described above)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are in a disulfide bond, they must be reduced. Dissolve the ligand in the Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the Maleimide-PEG-NPs in the Conjugation Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension at a 2- to 5-fold molar excess relative to the available maleimide groups on the nanoparticles.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final Ligand-PEG-NP conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.

  • Characterization and Storage:

    • Characterize the final product using methods such as DLS, zeta potential measurement, and functional assays to confirm the activity of the conjugated ligand.

    • Store the final conjugate at 4°C in a suitable buffer.

Visualizations

The following diagrams illustrate the key processes involved in the functionalization of nanoparticles with this compound.

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Ligand Conjugation NP Amine-Functionalized Nanoparticle Activated_NP Maleimide-PEG-Nanoparticle NP->Activated_NP NHS Ester Reaction (pH 7.4) Linker This compound Linker->Activated_NP Final_Conjugate Targeted Nanoparticle Conjugate Activated_NP->Final_Conjugate Maleimide Reaction (pH 7.0) Ligand Thiol-Containing Ligand (e.g., Peptide) Ligand->Final_Conjugate

Caption: Workflow for two-step nanoparticle conjugation.

G cluster_0 Functionalized Nanoparticle cluster_1 Target Cell NP_Core NP PEG_Linker PEG12 NP_Core->PEG_Linker Ligand Targeting Ligand PEG_Linker->Ligand Receptor Receptor Ligand->Receptor Binding Cell_Membrane Cell Membrane Receptor->Cell_Membrane Internalization

Caption: Targeted nanoparticle-cell interaction.

G cluster_workflow Experimental Workflow Start Start: Nanoparticle Synthesis (e.g., PLGA, AuNP, IONP) Surface_Mod Surface Modification (e.g., Amination) Start->Surface_Mod Functionalization Functionalization with This compound Surface_Mod->Functionalization Purification1 Purification 1 (Removal of excess linker) Functionalization->Purification1 Characterization1 Characterization 1 (DLS, Zeta, TEM) Purification1->Characterization1 Ligand_Conj Ligand Conjugation (Thiol-containing molecule) Characterization1->Ligand_Conj Purification2 Purification 2 (Removal of excess ligand) Ligand_Conj->Purification2 Characterization2 Characterization 2 (Functional Assays) Purification2->Characterization2 Application Application (Drug Delivery, Imaging) Characterization2->Application

Caption: Detailed experimental workflow overview.

References

Surface Modification of Biomaterials Using Mal-amido-PEG12-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of biomaterials using the heterobifunctional crosslinker, Mal-amido-PEG12-NHS ester. This reagent is a valuable tool for creating biocompatible and functionalized surfaces for a variety of applications, including drug delivery, tissue engineering, and biosensors.

Introduction

This compound is a versatile crosslinker that facilitates the covalent attachment of molecules to biomaterial surfaces. It features two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups. The polyethylene (B3416737) glycol (PEG) spacer, composed of 12 ethylene (B1197577) glycol units, enhances the water solubility of the linker and the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.[1][2]

This bifunctional nature allows for a two-step conjugation strategy, providing precise control over the immobilization of biomolecules such as peptides, proteins, and antibodies onto amine-functionalized surfaces.

Key Applications

  • Bioconjugation: Covalently linking proteins, peptides, or antibodies to surfaces with high specificity.[3]

  • Drug Delivery: Functionalizing nanoparticles or other drug carriers for targeted delivery.[3]

  • Surface Functionalization: Modifying the surfaces of biomaterials to improve biocompatibility, reduce biofouling, and introduce specific biological activity.[3]

  • PROTAC Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]

Data Presentation

The following tables summarize representative quantitative data obtained from the surface modification of biomaterials using PEG linkers. While the specific values can vary depending on the substrate, PEG density, and experimental conditions, these tables provide a general overview of the expected outcomes.

Table 1: Surface Wettability Before and After PEGylation

SurfaceContact Angle (°) with WaterReference
Unmodified Polyurethane75 ± 3[5]
PEG-grafted Polyurethane45 ± 4[5]
Bare PEG Surface~23[6]
Nanostructured PEG Surface> 80 (hydrophobic)[7]

Table 2: Protein Adsorption on Unmodified and PEGylated Surfaces

SurfaceAdsorbed Fibrinogen (ng/cm²)Reference
Lysine-coated Niobium61.3 ± 2.2[8]
Low-density PEG on Niobium23.0 ± 0.5[8]
High-density PEG on Niobium1.4 ± 0.5[8]

Table 3: Endothelial Cell Adhesion on RGD-Functionalized PEG Surfaces

SurfaceAdhered Human Umbilical Vein Endothelial Cells (HUVECs)Time PointReference
PEGylated Polymer (No RGD)Minimal Adhesion2 hours[3][9]
PEGylated Polymer with NHS-coupled RGDEnhanced Adhesion2 hours[3][9]
PEG-hydrogel with cyclic RGDStronger Adhesion than linear RGD6 hours[10]

Experimental Protocols

This section provides detailed protocols for the surface modification of a silica-based biomaterial (e.g., glass slide, silicon wafer) using this compound to immobilize a thiol-containing peptide.

Protocol 1: Surface Amination of Silica (B1680970) Substrates

This protocol describes the introduction of primary amine groups onto a silica surface using 3-aminopropyltriethoxysilane (B1664141) (APTES).

Materials:

  • Silica-based substrate (e.g., glass slides, silicon wafers)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the silica substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Further clean and activate the surface by treating with an oxygen plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).

    • Rinse the substrates extensively with DI water and dry under nitrogen.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • After incubation, remove the substrates and wash them thoroughly with toluene to remove excess unreacted silane (B1218182).

    • Rinse the substrates with ethanol and then DI water.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 1 hour.

    • Store the amine-functionalized substrates in a desiccator until use.

Protocol 2: Immobilization of Thiol-Peptide using this compound

This two-step protocol describes the reaction of the NHS ester with the aminated surface, followed by the reaction of the maleimide group with a thiol-containing peptide.

Materials:

  • Amine-functionalized silica substrate (from Protocol 1)

  • This compound

  • Thiol-containing peptide (e.g., CGRGDS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate (B84403) Buffered Saline (PBS), 0.1 M, pH 7.2-7.5

  • Phosphate Buffer, 0.1 M, pH 6.5-7.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine solution

  • Nitrogen gas

Procedure:

Step 1: Reaction of this compound with Amine-Functionalized Surface

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Immerse the amine-functionalized substrates in PBS (pH 7.2-7.5).

  • Add the this compound solution to the PBS containing the substrates to a final concentration of 1-2 mg/mL. The final concentration of organic solvent should be less than 10%.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • After incubation, remove the substrates and wash them thoroughly with PBS to remove unreacted linker.

Step 2: Reaction of Maleimide-Functionalized Surface with Thiol-Peptide

  • Dissolve the thiol-containing peptide in a degassed phosphate buffer (pH 6.5-7.0) to a concentration of 1-2 mg/mL.

  • Immerse the maleimide-functionalized substrates in the peptide solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • After incubation, remove the substrates and wash them thoroughly with the phosphate buffer to remove unbound peptide.

  • To quench any unreacted maleimide groups, you can optionally immerse the substrates in a solution of a small thiol-containing molecule like cysteine or β-mercaptoethanol for 30 minutes.

  • Rinse the final peptide-functionalized substrates with DI water and dry under a stream of nitrogen.

  • Store the modified substrates under sterile and dry conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_conjugation Two-Step Conjugation start Silica Substrate clean Cleaning & Activation (Ethanol, Plasma/Piranha) start->clean 1. amine Amine Functionalization (APTES in Toluene) clean->amine 2. activated_surface Amine-Functionalized Surface amine->activated_surface 3. nhs_reaction NHS Ester Reaction (PBS, pH 7.2-7.5) activated_surface->nhs_reaction linker This compound linker->nhs_reaction peptide Thiol-Peptide (e.g., CGRGDS) maleimide_reaction Maleimide-Thiol Reaction (Phosphate Buffer, pH 6.5-7.0) peptide->maleimide_reaction maleimide_surface Maleimide-Functionalized Surface nhs_reaction->maleimide_surface maleimide_surface->maleimide_reaction final_surface Peptide-Functionalized Biomaterial maleimide_reaction->final_surface

Caption: Workflow for surface modification of a silica substrate.

Chemical Reaction Schemes

Caption: Reaction scheme for surface immobilization.

Characterization of Modified Surfaces

Successful surface modification can be confirmed and quantified using various surface analysis techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each modification step. The appearance of N 1s and Si 2p peaks after aminosilanization, and an increase in the C 1s and O 1s signals after PEGylation are indicative of successful modification.

  • Contact Angle Goniometry: To measure the surface wettability. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and roughness, which may change after modification.

  • Ellman's Test: To quantify the number of maleimide groups on the surface after reaction with the NHS ester. This involves reacting the maleimide-functionalized surface with a known concentration of a thiol-containing compound (like cysteine) and then measuring the amount of unreacted thiol.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Amine Density on Surface Incomplete silanization reaction.Ensure anhydrous conditions during silanization. Use fresh APTES. Optimize reaction time and temperature.
Low Yield of PEGylation Hydrolysis of NHS ester.Prepare NHS ester solution immediately before use. Avoid amine-containing buffers (e.g., Tris). Ensure pH is within the optimal range (7.2-7.5).
Low Yield of Peptide Conjugation Oxidation of thiol groups in the peptide.Use degassed buffers for the peptide solution. Consider adding a small amount of a reducing agent like TCEP, but remove it before conjugation.
Hydrolysis of the maleimide group.Perform the reaction at a pH between 6.5 and 7.0. Avoid higher pH values.
High Non-specific Protein Adsorption Incomplete PEG coverage.Increase the concentration of the this compound during the reaction. Optimize reaction time.

References

Application Notes and Protocols: Mal-amido-PEG12-NHS Ester for Hydrogel Formation in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering more physiologically relevant models for studying cell behavior, disease progression, and drug efficacy. Poly(ethylene glycol) (PEG)-based hydrogels are versatile biomaterials for creating these 3D scaffolds due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption.[1] The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker that enables the formation of stable hydrogels with tailored properties for 3D cell culture.

This molecule possesses two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of proteins or amine-modified polymers) to form stable amide bonds, while the maleimide group reacts specifically with sulfhydryl groups (e.g., on cysteine residues of peptides or thiol-modified polymers) to form stable thioether bonds. This dual reactivity allows for a two-step crosslinking process, providing precise control over the incorporation of bioactive molecules and the mechanical properties of the resulting hydrogel.

These application notes provide detailed protocols for the formation of hydrogels using this compound, cell encapsulation, and the analysis of key signaling pathways involved in mechanotransduction and cell fate, including YAP/TAZ, Wnt, and TGF-β.

Data Presentation

Table 1: Estimated Mechanical Properties of this compound Hydrogels

The mechanical properties of the hydrogel, such as Young's Modulus, can be tuned by varying the concentration of the PEG precursor and the crosslinker. The following table provides estimated Young's Modulus values for hydrogels formed with a multi-arm PEG-thiol crosslinked with this compound. These values are based on typical results for similar PEG-maleimide hydrogels and should be experimentally verified for specific applications.[2][3][4]

4-arm PEG-SH (20 kDa) Concentration (% w/v)This compound to Thiol Molar RatioEstimated Young's Modulus (kPa)
2.51:11 - 5
5.01:15 - 15
7.51:115 - 30
10.01:130 - 50
Table 2: Gelation Time of PEG-Thiol Hydrogels with this compound

The gelation time is influenced by the concentration of reactants, pH, and temperature. The reaction between maleimide and thiol groups is typically rapid at physiological pH.[5]

4-arm PEG-SH (20 kDa) Concentration (% w/v)pHTemperature (°C)Estimated Gelation Time
5.07.437< 5 minutes
7.57.437< 3 minutes
10.07.437< 1 minute
5.06.8255 - 10 minutes

Experimental Protocols

Protocol 1: Hydrogel Formation and Cell Encapsulation

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer (e.g., 4-arm PEG-SH) with a polymer functionalized with this compound.

Materials:

  • This compound

  • 4-arm PEG-Thiol (e.g., 20 kDa)

  • Amine-containing polymer (e.g., 4-arm PEG-Amine, 20 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Cell culture medium

  • Cells of interest, suspended in culture medium

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Functionalization of Amine-Polymer with this compound:

    • Dissolve the amine-containing polymer (e.g., 4-arm PEG-Amine) in sterile PBS at the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in a small volume of anhydrous DMSO and immediately add it to the polymer solution. A 5 to 10-fold molar excess of the NHS ester to the amine groups is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature.

    • Remove excess, unreacted crosslinker by dialysis against sterile PBS or using a desalting column.

    • Lyophilize the functionalized polymer to obtain a powder (PEG-Maleimide).

  • Hydrogel Formation and Cell Encapsulation:

    • Prepare a sterile solution of the PEG-Maleimide in cell culture medium at 2x the final desired concentration.

    • Prepare a sterile solution of the 4-arm PEG-Thiol in cell culture medium at 2x the final desired concentration.

    • Prepare a cell suspension in cell culture medium at 2x the final desired cell density.

    • In a sterile, low-adhesion microcentrifuge tube, mix equal volumes of the PEG-Maleimide solution and the cell suspension.

    • Immediately add an equal volume of the 4-arm PEG-Thiol solution to the mixture and pipette gently to mix.

    • Quickly dispense the mixture into the desired culture vessel (e.g., 96-well plate, petri dish).

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 15-30 minutes.

    • Gently add pre-warmed cell culture medium to cover the hydrogels.

Protocol 2: Cell Viability Assay (Live/Dead Staining)

This protocol describes how to assess the viability of cells encapsulated within the hydrogel using a standard Live/Dead imaging kit.[6][7][8]

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Prepare a 2x working solution of the Live/Dead reagents in sterile PBS according to the manufacturer's instructions.

  • Carefully remove the culture medium from the hydrogels.

  • Add a sufficient volume of the 2x Live/Dead staining solution to cover the hydrogels.

  • Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.

  • Gently wash the hydrogels twice with PBS.

  • Image the hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Protocol 3: Immunofluorescence Staining for YAP/TAZ

This protocol details the procedure for visualizing the subcellular localization of YAP/TAZ, key regulators of mechanotransduction.[9][10]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody against YAP/TAZ (e.g., rabbit anti-YAP/TAZ)

  • Alexa Fluor-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568 Phalloidin) for F-actin staining

  • Confocal microscope

Procedure:

  • Fix the cell-laden hydrogels with 4% PFA for 20 minutes at room temperature.

  • Wash the hydrogels three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the hydrogels three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate the hydrogels with the primary anti-YAP/TAZ antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash the hydrogels three times with PBS.

  • Incubate the hydrogels with the fluorescently labeled secondary antibody, phalloidin, and DAPI diluted in Blocking Buffer for 2 hours at room temperature, protected from light.

  • Wash the hydrogels three times with PBS.

  • Image the hydrogels using a confocal microscope.

Protocol 4: Analysis of Signaling Pathways

A. TGF-β Signaling (ELISA)

This protocol outlines the quantification of secreted TGF-β1 from encapsulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12]

Materials:

  • Human TGF-β1 ELISA Kit

  • Cell culture supernatant collected from the hydrogel cultures

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant at desired time points.

  • Activate latent TGF-β1 in the samples to the immunoreactive form according to the ELISA kit manufacturer's instructions (typically involves acidification followed by neutralization).

  • Perform the ELISA procedure as detailed in the kit's manual. This generally involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the activated samples and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TGF-β1 in the samples based on the standard curve.

B. Wnt Signaling (Reporter Assay)

This protocol describes a method to quantify Wnt/β-catenin signaling activity using a luciferase reporter assay.[13][14][15]

Materials:

  • TCF/LEF luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control plasmid prior to encapsulation.

  • Encapsulate the transfected cells in the hydrogels as described in Protocol 1.

  • At the desired time points, lyse the cells within the hydrogels using a lysis buffer compatible with the luciferase assay system. Mechanical disruption of the hydrogel may be necessary.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase substrate and measure the firefly luciferase activity.

  • Add the stop reagent and the Renilla luciferase substrate and measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.

Visualizations

G cluster_prep Hydrogel Preparation and Cell Encapsulation cluster_analysis Downstream Analysis prep_polymer Prepare Polymer Solutions (PEG-Maleimide & PEG-Thiol) mix Mix Polymer Solutions and Cell Suspension prep_polymer->mix prep_cells Prepare Cell Suspension prep_cells->mix dispense Dispense into Culture Vessel mix->dispense gelation Induce Gelation (37°C) dispense->gelation add_media Add Culture Medium gelation->add_media viability Cell Viability Assay (Live/Dead) add_media->viability Culture for Desired Time immuno Immunofluorescence (YAP/TAZ) add_media->immuno Culture for Desired Time elisa Signaling Pathway Analysis (ELISA, Reporter Assay) add_media->elisa Culture for Desired Time

Caption: Experimental workflow for 3D cell culture in this compound hydrogels.

G cluster_ecm cluster_cell Stiffness Matrix Stiffness Integrins Integrins Stiffness->Integrins Adhesion Cell-Matrix Adhesion (e.g., RGD) Adhesion->Integrins Actin Actin Cytoskeleton (Stress Fibers) Integrins->Actin recruits YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Actin->YAP_TAZ_cyto regulates YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation YAP_TAZ_nuc->YAP_TAZ_cyto Nuclear Export TEAD TEAD YAP_TAZ_nuc->TEAD Gene Gene Transcription (Proliferation, Differentiation) TEAD->Gene activates

Caption: Simplified YAP/TAZ signaling pathway in response to the hydrogel microenvironment.

G cluster_ligand cluster_cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto promotes degradation of Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc accumulates and translocates to TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene activates

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

G cluster_ligand cluster_cell TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits and phosphorylates SMAD2_3_cyto SMAD2/3 (Cytoplasm) TGFbRI->SMAD2_3_cyto phosphorylates SMAD4 SMAD4 SMAD2_3_cyto->SMAD4 complexes with SMAD_complex SMAD2/3-SMAD4 Complex SMAD4->SMAD_complex Gene Target Gene Expression SMAD_complex->Gene translocates to nucleus and regulates

Caption: The canonical TGF-β/SMAD signaling pathway.

References

Application Notes and Protocols for Two-Step Conjugation with Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent facilitates a two-step conjugation strategy, enabling the precise linking of a molecule with a free sulfhydryl group to another molecule containing a primary amine. The linker consists of three key components: a maleimide (B117702) group that selectively reacts with thiols, an NHS ester group that couples with primary amines, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1][2][3]

This document provides detailed application notes and protocols for the effective use of this compound in bioconjugation, with a focus on creating well-defined bioconjugates for research and drug development applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][4]

Chemical Properties and Reaction Scheme

The two-step conjugation strategy using this compound involves two orthogonal reactions:

  • NHS Ester-Amine Reaction: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[5][6][7]

  • Maleimide-Thiol Reaction: The maleimide group reacts with a free sulfhydryl (thiol) group (e.g., from a cysteine residue) via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[8][9]

The sequential nature of this approach allows for the controlled conjugation of two different molecules, minimizing the formation of unwanted homodimers.

Data Presentation

Table 1: Stability of NHS Esters at Various pH Values

The stability of the NHS ester is critical for successful conjugation, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[5]
7.0Room Temperature~1 hour[6][10][11]
8.0Room Temperature~1 hour[10][11]
8.6410 minutes[5]
8.6Room Temperature<10 minutes[10][11]

This table illustrates the inverse relationship between pH and the stability of the NHS ester. Higher pH leads to a significantly shorter half-life due to increased hydrolysis.

Table 2: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency

The molar ratio of the maleimide reagent to the thiol-containing molecule is a key parameter in optimizing the conjugation reaction.

Maleimide:Thiol Molar RatioMolecules ConjugatedConjugation EfficiencyReaction ConditionsReference
2:1cRGDfK peptide to maleimide-functionalized PLGA NPs84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0[12][13]
5:111A4 nanobody to maleimide-functionalized PLGA NPs58 ± 12%2 hours, room temperature, PBS pH 7.4[12][13]
10:1 - 20:1General protein labelingHigh (qualitative)30-60 min, room temperature, pH 7.2-7.5[7][14]

This table demonstrates that optimizing the molar ratio of reactants can significantly enhance conjugation efficiency.[12]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol outlines the general procedure for conjugating a molecule with a free sulfhydryl group (Molecule-SH) to a protein with available primary amines (Protein-NH2).

Materials:

  • Protein-NH2 (in a suitable amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Molecule-SH

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer: Phosphate buffer, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

Step 1: Modification of Protein-NH2 with this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle stirring.

  • Remove the excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH

  • Immediately add the purified maleimide-activated protein to the Molecule-SH. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove excess Molecule-SH and quenching reagent.[15][16][17][18]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug containing a free thiol group to an antibody.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMF or DMSO

  • Thiol-containing cytotoxic drug

  • Desalting columns

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Conjugation Buffer: PBS, pH 6.5-7.0

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

Step 1: Antibody Modification

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation with Cytotoxic Drug

  • Dissolve the thiol-containing cytotoxic drug in an appropriate solvent.

  • Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.

  • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and linker.[15]

Visualizations

Two-Step Conjugation Workflow

TwoStepConjugation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Protein-NH2 Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.2-8.5 Linker This compound Linker->Activated_Protein Purification1 Purification (Desalting Column) Activated_Protein->Purification1 Molecule_SH Molecule-SH Conjugate Protein-Linker-Molecule Conjugate Molecule_SH->Conjugate pH 6.5-7.5 Purification2 Purification (SEC/HIC) Conjugate->Purification2 Purification1->Conjugate

Caption: Workflow for a two-step bioconjugation reaction.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Free Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC (Mal-amido-PEG12-NHS linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism for targeted protein degradation.

References

Application Notes and Protocols for Amine-to-Sulfhydryl Conjugation using Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl groups. This reagent incorporates a maleimide (B117702) group that reacts specifically with thiols, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize steric hindrance.[1][2] This crosslinker is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics where precise and stable linkage of biomolecules is critical.[]

The conjugation process is typically performed as a two-step reaction. First, the NHS ester end of the crosslinker reacts with the amine-containing molecule. After removal of the excess crosslinker, the maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule to form a stable thioether bond.[4]

Chemical Structure and Properties

  • Chemical Name: Maleimide-amido-dPEG®12-N-hydroxysuccinimide ester

  • CAS Number: 2101722-60-3[2]

  • Spacer Arm: The 12-unit PEG spacer provides a hydrophilic and flexible linker between the conjugated molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight ~794.85 g/mol [5]
Purity >95%[5]
Storage -20°C, desiccated[4]
Solubility Soluble in organic solvents (DMSO, DMF); can be diluted in aqueous buffers[4]
Table 2: Recommended Reaction Conditions for Amine-to-Sulfhydryl Conjugation
ParameterNHS Ester Reaction (Amine-reactive)Maleimide Reaction (Sulfhydryl-reactive)Reference
Optimal pH 7.0 - 8.56.5 - 7.5[][6]
Temperature 4°C to Room Temperature4°C to Room Temperature[4]
Reaction Time 30 minutes to 2 hours1 to 4 hours[4]
Quenching Reagent Tris, Glycine, or other primary amine-containing bufferCysteine, β-mercaptoethanol, or other free thiol[7]
Table 3: Representative Data on Degree of Labeling (DOL) of an Antibody (150 kDa) with a Small Molecule (500 Da) using this compound
Molar Ratio (Crosslinker:Antibody)Reaction Time (NHS ester)pH (NHS ester)Resulting DOL (Drug-to-Antibody Ratio)
5:11 hour7.52.1
10:11 hour7.53.8
20:11 hour7.56.5
10:12 hours7.54.2
10:11 hour8.04.5

Note: This data is representative and the optimal conditions for a specific application should be determined empirically. The Degree of Labeling (DOL) can be determined using spectrophotometric methods or mass spectrometry.[8][9]

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Peptide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) to a peptide containing a free cysteine.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing peptide (Peptide-SH)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.5

  • Reaction Buffer B: Phosphate-buffered saline (PBS), pH 7.0

  • Quenching Buffer A: 1 M Tris-HCl, pH 8.0

  • Quenching Buffer B: 10 mM L-cysteine in PBS, pH 7.0

  • Desalting columns

Procedure:

Step 1: Preparation of Reagents

  • Prepare Protein-NH₂ in Reaction Buffer A at a concentration of 1-5 mg/mL.

  • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

Step 2: Reaction of this compound with Amine-Containing Protein

  • Add the desired molar excess of the dissolved this compound to the Protein-NH₂ solution. A 10- to 20-fold molar excess is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding Quenching Buffer A to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

Step 3: Removal of Excess Crosslinker

  • Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B.

Step 4: Conjugation to Sulfhydryl-Containing Peptide

  • Immediately add the maleimide-activated protein to the Peptide-SH solution in Reaction Buffer B. A 1.5- to 5-fold molar excess of the maleimide-activated protein to the peptide is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding Quenching Buffer B and incubating for 15 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted peptide and any remaining quenching reagents.

Protocol 2: Characterization of the Conjugate - Determining the Degree of Labeling (DOL)

The DOL can be estimated using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a fluorescent dye or a drug with a chromophore).

  • Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm.

  • Calculate the concentration of the conjugated molecule.

  • The DOL is the molar ratio of the conjugated molecule to the protein.

For more accurate determination, especially for antibody-drug conjugates, mass spectrometry (MS) is recommended.[9][10]

Mandatory Visualizations

G cluster_0 Step 1: Activation of Amine-Containing Molecule cluster_1 Step 2: Conjugation to Sulfhydryl-Containing Molecule Protein-NH2 Amine-Containing Molecule (e.g., Protein) Activated_Protein Maleimide-Activated Molecule Protein-NH2->Activated_Protein NHS ester reaction (pH 7.0-8.5) Crosslinker This compound Crosslinker->Activated_Protein Peptide-SH Sulfhydryl-Containing Molecule (e.g., Peptide) Conjugate Final Conjugate Activated_Protein->Conjugate Maleimide reaction (pH 6.5-7.5) Peptide-SH->Conjugate

Caption: Experimental workflow for a two-step amine-to-sulfhydryl conjugation.

G cluster_amine Amine Reaction cluster_sulfhydryl Sulfhydryl Reaction R_NH2 R¹-NH₂ (Primary Amine) Amide_bond R¹-NH-CO-PEG12-Maleimide (Stable Amide Bond) R_NH2->Amide_bond Nucleophilic Acyl Substitution NHS_ester This compound NHS_ester->Amide_bond NHS N-hydroxysuccinimide (leaving group) NHS_ester->NHS releases R_SH R²-SH (Sulfhydryl Group) Thioether_bond R¹-NH-CO-PEG12-S-R² (Stable Thioether Bond) R_SH->Thioether_bond Michael Addition Amide_bond2 R¹-NH-CO-PEG12-Maleimide Amide_bond2->Thioether_bond

Caption: Reaction mechanism of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive crosslinker due to hydrolysisStore this compound desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH of reaction buffersEnsure the pH for the NHS ester reaction is between 7.0 and 8.5, and for the maleimide reaction is between 6.5 and 7.5.
Presence of primary amines or sulfhydryls in buffersUse amine-free buffers (e.g., PBS, HEPES) for the NHS ester reaction and sulfhydryl-free buffers for the maleimide reaction.
Insufficient molar excess of the crosslinkerOptimize the molar ratio of the crosslinker to the amine-containing molecule.
Precipitation of Conjugate Hydrophobicity of the conjugated moleculeThe PEG12 spacer helps to mitigate this, but for highly hydrophobic molecules, consider using a longer PEG chain crosslinker.
Inconsistent DOL Variation in reaction time or temperatureStandardize incubation times and temperatures for all reactions.

Stability of the Conjugate

The amide bond formed from the NHS ester reaction is highly stable. The thioether bond formed from the maleimide reaction is also stable, but can be susceptible to retro-Michael reactions, especially in the presence of other thiols.[11] For applications requiring very high in vivo stability, strategies such as using N-aryl maleimides have been shown to increase the stability of the thioether linkage.[11][12]

Conclusion

This compound is a versatile and efficient crosslinker for the conjugation of amine- and sulfhydryl-containing molecules. By following the detailed protocols and considering the factors outlined in these application notes, researchers can achieve robust and reproducible bioconjugation for a wide range of applications in research, diagnostics, and drug development.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Mal-amido-PEG12-NHS ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Mal-amido-PEG12-NHS ester in solution and ensure successful bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, providing direct solutions to common problems.

Problem 1: Low or No Conjugation Yield

  • Possible Cause: Hydrolysis of the NHS ester or maleimide (B117702) group before or during the conjugation reaction.

  • Recommended Solution:

    • Optimize Reaction pH: The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[1][2][3] The maleimide reaction with sulfhydryl groups is optimal at a pH of 6.5-7.5.[4][5][6] Performing the reaction outside these ranges can significantly increase the rate of hydrolysis.

    • Control Temperature: Lower temperatures can help slow down the rate of hydrolysis.[3][7] Conduct the conjugation reaction on ice or at 4°C.

    • Use Fresh Reagent Solutions: Always prepare a fresh solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[3][5][8] Do not store the reagent in solution.[3][8]

    • Ensure Proper Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the target molecules for reaction.[1][3] Phosphate-buffered saline (PBS) or HEPES buffers are recommended.[1][9]

Problem 2: Inconsistent Conjugation Results

  • Possible Cause: Gradual hydrolysis of the stock reagent or inconsistent handling procedures.

  • Recommended Solution:

    • Proper Storage of Dry Reagent: Store the solid this compound at -20°C in a desiccated environment to protect it from moisture.[5][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3][5]

    • Aliquot the Reagent: If you plan to use small amounts of the reagent frequently, it is best to aliquot the stock solution to avoid repeated opening and closing of the main vial.[11]

    • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, pH, temperature, and reaction times, are consistent between experiments.

Problem 3: Precipitation of the Reagent in the Reaction Mixture

  • Possible Cause: this compound has limited solubility in aqueous buffers, which can lead to precipitation, especially at higher concentrations.[3][5]

  • Recommended Solution:

    • Dissolve in Organic Solvent First: Dissolve the reagent in a minimal amount of dry DMSO or DMF before adding it to your aqueous reaction mixture.[3] The final concentration of the organic solvent should typically be below 10% to avoid denaturation of proteins.[5]

    • Consider a Water-Soluble Analog: If precipitation remains an issue, consider using a sulfo-NHS ester version of the crosslinker, which has higher aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups in this compound, and what do they react with?

A1: this compound is a heterobifunctional crosslinker containing two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][5][10]

  • A maleimide group that reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form stable thioether bonds.[4][5][10]

Q2: What is hydrolysis, and why is it a problem for this compound?

A2: Hydrolysis is a chemical reaction where the NHS ester or maleimide group reacts with water. This is a significant competing reaction during bioconjugation.[1][7] The hydrolysis product is a non-reactive carboxylic acid (from the NHS ester) or an opened maleamic acid (from the maleimide), which can no longer bind to the target molecules, thus reducing the overall efficiency and yield of the desired conjugate.[4][7]

Q3: What are the key factors that influence the rate of hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis for both the NHS ester and the maleimide group increases dramatically with increasing pH.[1][3][4][7]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[3][7]

  • Time: The longer the reagent is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[7]

  • Moisture: The solid reagent is moisture-sensitive and should be stored in a dry environment.[3][5]

Q4: What is the optimal pH for conjugation reactions with this compound?

A4: The optimal pH depends on which end of the crosslinker you are reacting:

  • For the NHS ester to react with primary amines, a pH range of 7.2-8.5 is optimal.[1][2][3]

  • For the maleimide to react with sulfhydryls, a pH range of 6.5-7.5 is recommended.[4][5][6] When performing a two-step conjugation, it is common to perform the NHS ester reaction first at pH 7.2-7.5 and then adjust the pH for the maleimide reaction if necessary.

Q5: How should I prepare and handle solutions of this compound?

A5: To minimize hydrolysis, follow these steps:

  • Allow the vial of the dry reagent to warm to room temperature before opening.[3][5]

  • Immediately before use, dissolve the required amount of the reagent in a dry, high-quality, water-miscible organic solvent such as DMSO or DMF.[3][5][8]

  • Add the dissolved reagent directly to your reaction mixture containing the target molecule in a suitable buffer.

  • Do not prepare aqueous stock solutions of the reagent for storage.[3][8]

Quantitative Data: NHS Ester and Maleimide Hydrolysis

The stability of the reactive groups on this compound is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters and the general stability of maleimides under different conditions.

Table 1: Half-life of NHS Esters

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1][12]
8.64°C10 minutes[1][12]
7.2 - 8.5Room Temp or 4°CReaction typically run for 0.5 - 4 hours[1][2]
8.0Room Temp~3.5 hours (for a porphyrin-NHS ester)[13][14]
9.0Room Temp~2 hours (for a porphyrin-NHS ester)[13][14]

Note: These values are for NHS esters in general and provide a guideline for the stability of the reactive group on this compound.

Table 2: General Stability of Maleimide Group

pH RangeStability and ReactivityReference(s)
6.5 - 7.5Optimal for reaction with sulfhydryl groups; relatively stable.[4][5][6]
> 7.5Increased rate of hydrolysis (ring-opening) to the non-reactive maleamic acid.[4][5]

Experimental Protocols

General Protocol for a Two-Step Conjugation

This protocol describes the conjugation of an amine-containing molecule (Molecule-NH2) to a sulfhydryl-containing molecule (Molecule-SH) using this compound.

Materials:

  • This compound

  • Dry, amine-free DMSO or DMF

  • Amine-containing molecule (Molecule-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Reaction Buffer A: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine and sulfhydryl-free)

  • Reaction Buffer B: Phosphate-Buffered Saline (PBS), pH 6.5-7.0 (amine and sulfhydryl-free)

  • Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Molecule

  • Prepare Molecule-NH2 in Reaction Buffer A. If the molecule is in a buffer containing primary amines, perform a buffer exchange.

  • Immediately before use, dissolve this compound in dry DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Add the desired molar excess of the this compound solution to the Molecule-NH2 solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

Step 2: Removal of Excess Crosslinker

  • Remove non-reacted this compound using a desalting column equilibrated with Reaction Buffer B. This is a critical step to prevent the maleimide group from being quenched in the next step.

Step 3: Conjugation to Sulfhydryl-Containing Molecule

  • Ensure your Molecule-SH has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Combine the desalted, maleimide-activated Molecule-NH2 with your Molecule-SH in Reaction Buffer B.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 4: Quenching (Optional)

  • To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or 2-mercaptoethanol.

Visualizations

Hydrolysis_Pathways cluster_NHS NHS Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis NHS_Ester This compound NHS_Hydrolyzed Inactive Carboxylic Acid NHS_Ester->NHS_Hydrolyzed + H2O (Higher pH accelerates) Maleimide This compound Maleimide_Hydrolyzed Inactive Maleamic Acid Maleimide->Maleimide_Hydrolyzed + H2O (pH > 7.5 accelerates)

Caption: Hydrolysis pathways of this compound.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_storage Storage A Equilibrate dry reagent to room temperature B Dissolve in anhydrous DMSO or DMF immediately before use A->B C Add reagent solution to amine-containing molecule (pH 7.2-7.5) B->C D Incubate (e.g., 30-60 min at RT or 2-4 hours at 4°C) C->D E Remove excess reagent (Desalting column) D->E F Add sulfhydryl-containing molecule (pH 6.5-7.5) E->F G Incubate (e.g., 1-2 hours at RT or overnight at 4°C) F->G H Store dry reagent at -20°C with desiccant

Caption: Recommended workflow for using this compound.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is pH optimal? (NHS: 7.2-8.5, Mal: 6.5-7.5) Start->Check_pH Yes Fresh_Reagent Was reagent solution prepared fresh? Check_pH->Fresh_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Buffer_Comp Is buffer free of amines/sulfhydryls? Fresh_Reagent->Buffer_Comp Yes Prepare_Fresh Prepare fresh reagent solution Fresh_Reagent->Prepare_Fresh No Change_Buffer Use appropriate buffer (e.g., PBS, HEPES) Buffer_Comp->Change_Buffer No Success Improved Yield Buffer_Comp->Success Yes Adjust_pH->Success Prepare_Fresh->Success Change_Buffer->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Optimizing reaction pH for Mal-amido-PEG12-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction pH for successful conjugation using Mal-amido-PEG12-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using a bifunctional linker like Mal-amido-PEG12-NHS ester?

The optimal pH depends on your conjugation strategy. Since the this compound has two different reactive groups, a sequential, two-step reaction is highly recommended to avoid side reactions and achieve the best results. Each step has its own optimal pH range.

  • Step 1: NHS ester reaction with amines: This reaction is most efficient at a pH of 7.5 to 8.5. At this pH, primary amines are predominantly deprotonated and ready to react.

  • Step 2: Maleimide (B117702) reaction with thiols: This reaction proceeds most efficiently at a pH of 6.5 to 7.5. In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions like maleimide ring hydrolysis which becomes more significant at higher pH.

A one-step conjugation is generally not recommended due to the conflicting pH requirements of the two reactive groups and the potential for unwanted polymerizations if your target molecule contains both amines and thiols.

Q2: Which buffers should I use for my conjugation reactions?

Choosing the right buffer is critical to prevent unintended reactions.

  • For the NHS ester reaction (pH 7.5-8.5): Phosphate-buffered saline (PBS) at a pH adjusted to 7.5, or sodium bicarbonate buffer (0.1 M, pH 8.3-8.5) are excellent choices.[1][2]

  • For the maleimide reaction (pH 6.5-7.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is commonly used.[3] Buffers like MES, HEPES, and MOPS are also suitable.

Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[4]

Q3: How do pH and temperature affect the stability of the NHS ester and maleimide groups?

Both reactive groups are susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on pH. Higher temperatures will also accelerate hydrolysis.

  • NHS Ester Stability: NHS esters are prone to hydrolysis, which increases significantly as the pH rises.[4] This is a competing reaction to the desired amidation. For this reason, the NHS-ester reaction is a balance between amine reactivity (favored at higher pH) and ester stability (favored at lower pH).

  • Maleimide Stability: The maleimide group is generally more stable than the NHS ester. However, it can also undergo hydrolysis, particularly at pH values above 7.5.[4] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.

For optimal results, prepare solutions of the this compound immediately before use and do not store it in solution.[4]

Troubleshooting Guide

Q4: My conjugation yield is very low. What are the likely causes and how can I fix it?

Low conjugation yield is a common problem that can often be traced back to the reaction pH or buffer composition.

// Nodes start [label="Low Conjugation Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// pH Issues ph_check [label="Check Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; nhs_ph [label="NHS Reaction pH too low (<7.5)\nor too high (>8.5)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mal_ph [label="Maleimide Reaction pH\ntoo low (<6.5) or too high (>7.5)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Buffer Issues buffer_check [label="Check Buffer Composition", fillcolor="#FBBC05", fontcolor="#202124"]; amine_buffer [label="Buffer contains primary amines\n(e.g., Tris, Glycine)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagent Issues reagent_check [label="Check Reagent Stability", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_hydrolysis [label="Reagent hydrolyzed due to\nimproper storage or old stock?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions adjust_nhs_ph [label="Adjust NHS step pH to 7.5-8.5", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_mal_ph [label="Adjust Maleimide step pH to 6.5-7.5", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_buffer [label="Use non-amine buffer\n(e.g., PBS, HEPES, Bicarbonate)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; new_reagent [label="Use fresh, properly stored\nthis compound", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> ph_check; start -> buffer_check; start -> reagent_check;

ph_check -> nhs_ph; nhs_ph -> adjust_nhs_ph [label="Yes"]; nhs_ph -> mal_ph [label="No"]; mal_ph -> adjust_mal_ph [label="Yes"];

buffer_check -> amine_buffer; amine_buffer -> change_buffer [label="Yes"];

reagent_check -> reagent_hydrolysis; reagent_hydrolysis -> new_reagent [label="Yes"]; } dot Caption: Troubleshooting workflow for low conjugation yield.

Troubleshooting Steps:

  • Verify Reaction pH: Use a calibrated pH meter to confirm the pH of your reaction buffers are within the optimal ranges for each step.

    • NHS Step: If the pH is below 7.5, the reaction will be slow. If it is above 8.5, hydrolysis of the NHS ester will dominate.

    • Maleimide Step: If the pH is below 6.5, the thiol may not be sufficiently reactive. If above 7.5, maleimide hydrolysis becomes a significant side reaction.[4]

  • Examine Buffer Choice: Ensure you are not using buffers containing primary amines like Tris or glycine, which will compete with your target molecule.[4] Switch to a recommended buffer like PBS or HEPES.

  • Assess Reagent Quality: Mal-amido-PEG12-NHS esters are moisture-sensitive.[4] Ensure your reagent is stored correctly at -20°C with a desiccant and that you are using a freshly prepared solution for each experiment. Hydrolyzed reagent is a common cause of failure.

  • Check for Free Thiols: For the maleimide reaction, ensure your protein or molecule has free (reduced) sulfhydryl groups. If necessary, treat your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before adding your maleimide-activated molecule.[3][5]

Q5: Only one part of my bifunctional linker is reacting. What's going wrong?

This issue points to a problem with one of the specific reaction steps. A sequential reaction is key to diagnosing the problem.

// Nodes start [label="One-Sided Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

nhs_fail [label="NHS Reaction Fails\n(No amine conjugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; mal_fail [label="Maleimide Reaction Fails\n(No thiol conjugation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for NHS failure nhs_cause1 [label="pH too low (<7.5)\nor amine buffer used", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; nhs_cause2 [label="NHS ester hydrolyzed\nbefore reaction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Maleimide failure mal_cause1 [label="pH outside 6.5-7.5", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; mal_cause2 [label="No free thiols on target\n(Disulfides present)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; mal_cause3 [label="Maleimide hydrolyzed\nduring NHS step (pH > 8)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_nhs1 [label="Adjust pH to 7.5-8.5\nUse non-amine buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nhs2 [label="Use fresh reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mal1 [label="Adjust pH to 6.5-7.5", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mal2 [label="Reduce target with TCEP,\nthen purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mal3 [label="Lower pH of NHS step (to ~7.5-8.0)\nand shorten reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> nhs_fail; start -> mal_fail;

nhs_fail -> nhs_cause1 [label="Check"]; nhs_fail -> nhs_cause2 [label="Check"]; nhs_cause1 -> sol_nhs1; nhs_cause2 -> sol_nhs2;

mal_fail -> mal_cause1 [label="Check"]; mal_fail -> mal_cause2 [label="Check"]; mal_fail -> mal_cause3 [label="Check"]; mal_cause1 -> sol_mal1; mal_cause2 -> sol_mal2; mal_cause3 -> sol_mal3; } dot Caption: Diagnostic flowchart for one-sided conjugation reactions.

  • If the NHS ester is not reacting: Your pH may be too low, or you may be using an amine-containing buffer. Confirm your buffer is at pH 7.5-8.5 and does not contain primary amines. Also, ensure your reagent has not hydrolyzed.

  • If the maleimide is not reacting: This can happen if the pH is outside the optimal 6.5-7.5 range. Another common reason is the absence of free thiols on your target molecule; they may be oxidized and forming disulfide bonds. Finally, if the preceding NHS reaction step was performed at a high pH (e.g., >8.0) for a prolonged period, the maleimide group may have hydrolyzed before it had a chance to react with the thiol.

Experimental Protocols

Protocol: Two-Step Sequential Protein-Protein Conjugation

This protocol outlines the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using this compound.

Materials:

  • Protein-NH2: Dissolved in Amine Reaction Buffer.

  • Protein-SH: Dissolved in Thiol Reaction Buffer.

  • This compound: Stored at -20°C with desiccant.

  • Amine Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0.

  • Thiol Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.8-7.2.

  • Organic Solvent: Anhydrous DMSO or DMF.

  • Desalting Columns: To remove excess crosslinker and for buffer exchange.

Procedure:

Step 1: Activation of Protein-NH2 with this compound

  • Prepare Protein-NH2: Ensure Protein-NH2 is in the Amine Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve it in a small amount of DMSO to create a 10 mM stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess, non-reacted crosslinker using a desalting column equilibrated with Thiol Reaction Buffer. The eluate now contains your maleimide-activated protein (Protein-Mal).

Step 2: Conjugation of Maleimide-Activated Protein to Protein-SH

  • Prepare Protein-SH: Ensure your Protein-SH has free sulfhydryls. If necessary, reduce it with TCEP and purify it into the Thiol Reaction Buffer.

  • Reaction: Immediately combine the purified Protein-Mal (from Step 1.5) with your Protein-SH. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • Incubate: Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, you can add a small molecule thiol like cysteine or beta-mercaptoethanol to a final concentration of 1-10 mM.

  • Final Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method for your application, such as size-exclusion chromatography (SEC) or affinity chromatography.

References

Dealing with solubility issues of Mal-amido-PEG12-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG12-NHS ester and experiencing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • A Maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.

  • A PEG12 (polyethylene glycol) spacer , which is a hydrophilic chain of 12 PEG units. This spacer increases the solubility of the conjugate in aqueous solutions, reduces steric hindrance, and can minimize immunogenicity.[1][2]

  • An NHS (N-hydroxysuccinimide) ester , which is an amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.

Its primary applications include the creation of antibody-drug conjugates (ADCs), protein-peptide conjugates, and the functionalization of surfaces and nanoparticles.[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling conditions:

  • Storage: Store the reagent at -20°C in a dry, inert atmosphere.[2] It is highly sensitive to moisture.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare solutions immediately before use, as the NHS ester is prone to hydrolysis in the presence of moisture. Do not prepare stock solutions for long-term storage in solution. Discard any unused reconstituted reagent.[3][4]

Q3: Is this compound soluble in aqueous buffers?

No, this compound is not directly soluble in aqueous buffers. It is a hydrophobic molecule that requires initial dissolution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4]

Q4: What is the recommended procedure for dissolving this compound?

The recommended procedure involves a two-step process:

  • Dissolve the required amount of this compound in a small amount of anhydrous DMSO or DMF.

  • Slowly add this organic stock solution to your aqueous reaction buffer while vortexing.[5]

It is critical to keep the final concentration of the organic solvent in the aqueous reaction mixture low, typically below 10%, to avoid precipitation of proteins or other biomolecules.[3]

Q5: What factors can affect the stability of the NHS ester group?

The primary factor affecting the stability of the NHS ester is hydrolysis, which is a competing reaction to the desired amidation. The rate of hydrolysis is significantly influenced by pH. Higher pH values lead to a faster rate of hydrolysis, reducing the efficiency of the conjugation reaction.[3]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during the use of this compound conjugates.

Problem Potential Cause Recommended Solution
Precipitation upon dissolving in organic solvent. The concentration of the reagent exceeds its solubility limit in the chosen solvent.While specific data for the PEG12 variant is limited, a similar compound, Mal-amido-PEG1-C2-NHS ester, is soluble in DMSO up to 100 mg/mL.[1] Try reducing the concentration or gently warming the solution.
Precipitation upon addition of the organic stock solution to the aqueous buffer. The final concentration of the organic solvent is too high, causing the protein or the conjugate to precipitate. The buffer composition may be incompatible. High salt concentrations can decrease the solubility of PEGylated compounds.[3]Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10%.[3] Add the organic stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing.[5] Avoid buffers with high salt concentrations.
The final conjugate precipitates after purification. The conjugated molecule has become too hydrophobic due to the attached linker and payload.Consider using a longer PEG chain variant (e.g., PEG24) to increase the hydrophilicity of the conjugate.[6] Optimize the number of conjugated linkers per biomolecule.
Low or no conjugation efficiency. The NHS ester has hydrolyzed due to moisture or high pH. The maleimide group has hydrolyzed.Use anhydrous solvents for preparing the stock solution.[7] Ensure the reaction pH for the NHS ester reaction is between 7.2 and 8.5.[5] For the maleimide reaction, maintain the pH between 6.5 and 7.5.[3] Prepare the reagent solution immediately before use.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the reagent in a microcentrifuge tube.

  • Add a minimal amount of anhydrous DMSO or DMF to dissolve the solid. For example, to prepare a 10 mM stock solution, dissolve approximately 8.66 mg of the reagent in 1 mL of solvent.

  • Vortex gently until the solid is completely dissolved.

  • Use the solution immediately. Do not store for later use.[4]

Protocol for a Two-Step Conjugation to a Protein

This protocol describes the labeling of a protein with this compound, followed by conjugation to a thiol-containing molecule.

Step 1: Reaction of NHS Ester with Protein Amines

  • Dissolve the protein to be labeled in a suitable amine-free buffer at pH 7.2-8.0, such as phosphate-buffered saline (PBS).

  • Prepare a fresh stock solution of this compound in DMSO as described above.

  • Slowly add the desired molar excess of the crosslinker stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrating with a buffer suitable for the subsequent maleimide reaction (e.g., PBS at pH 6.5-7.5).

Step 2: Reaction of Maleimide with a Thiol-Containing Molecule

  • Dissolve the thiol-containing molecule in a suitable buffer at pH 6.5-7.5.

  • Add the thiol-containing molecule to the purified maleimide-activated protein from Step 1.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The final conjugate can be purified using methods such as size-exclusion chromatography or affinity chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction a Dissolve Protein in Amine-Free Buffer (pH 7.2-8.0) c Add NHS Ester to Protein (DMSO < 10%) a->c b Prepare Fresh Mal-amido-PEG12-NHS Ester in DMSO b->c d Incubate (RT or on ice) c->d e Purify Maleimide-Activated Protein (Desalting/Dialysis) d->e g Combine with Activated Protein e->g f Dissolve Thiol-Molecule in Buffer (pH 6.5-7.5) f->g h Incubate (RT) g->h i Purify Final Conjugate h->i

Caption: A two-step experimental workflow for bioconjugation.

troubleshooting_logic start Solubility Issue Observed q1 Where did precipitation occur? start->q1 ans1_1 In Organic Solvent q1->ans1_1 ans1_2 In Aqueous Buffer q1->ans1_2 ans1_3 Post-Purification q1->ans1_3 sol1 Reduce Concentration or Gently Warm ans1_1->sol1 sol2 Lower Organic Solvent % Add Stock Slowly Check Buffer Composition ans1_2->sol2 sol3 Use Longer PEG Chain Optimize Conjugation Ratio ans1_3->sol3

Caption: A logical workflow for troubleshooting precipitation issues.

References

How to quench excess Mal-amido-PEG12-NHS ester after reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mal-amido-PEG12-NHS Ester

This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching excess this compound following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two distinct reactive groups: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester.[1][2] It is designed to connect a molecule with a free sulfhydryl (thiol) group (e.g., a cysteine residue in a protein) to a molecule with a primary amine group (e.g., a lysine (B10760008) residue).[1][3] The PEG12 spacer is a discrete-length polyethylene (B3416737) glycol chain that increases the hydrophilicity of the conjugate, which can help to reduce aggregation and immunogenicity.[3]

Q2: Why is it essential to quench the reaction after using this linker?

Quenching is a critical step to stop the reaction and deactivate any unreacted, excess crosslinker. If not quenched, the remaining reactive maleimide and NHS ester groups can lead to undesirable side reactions, such as:

  • Intermolecular crosslinking: Causing aggregation and precipitation of the final conjugate.

  • Modification of downstream components: Reacting with other molecules in subsequent experimental steps.

  • Inconsistent results: Leading to variability between experiments.

Q3: What are the reactive groups on this compound that require quenching?

There are two reactive functional groups that must be addressed:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) to form stable amide bonds.[4][5]

  • Maleimide: This group reacts with sulfhydryl/thiol groups (-SH) to form stable thioether bonds.[6][7]

Q4: What are the recommended quenching agents for each reactive group?

  • For the NHS ester: Small molecules containing primary amines are typically used. Common examples include Tris, glycine, lysine, or ethanolamine.[4][8][9] These agents react with the NHS ester to form a stable amide bond, effectively capping it.

  • For the Maleimide group: Small molecules containing a free thiol are used. Common examples include 2-Mercaptoethanol (BME), dithiothreitol (B142953) (DTT), or cysteine.[6][10] These molecules react with the maleimide ring to form a stable thioether linkage.

Q5: Can I quench both the NHS ester and the maleimide group at the same time?

A two-step quenching process is generally recommended for optimal specificity. This involves first quenching the NHS ester with an amine-containing compound, followed by quenching the maleimide with a thiol-containing compound. A one-step quench using a reagent with both an amine and a thiol (like cysteine) is possible, but may be less efficient and specific depending on the reaction conditions.

Q6: What happens if I fail to quench the excess linker?

Failure to quench the reaction can lead to several issues, including aggregation of the conjugated protein, low yields of the desired product, and the formation of unintended, heterogeneous bioconjugates. This can compromise the reliability and reproducibility of your experiments.

Q7: How does pH influence the quenching process?

pH is a critical factor for both the conjugation and quenching steps:

  • NHS Ester Reaction/Quenching: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 8.5.[4] Hydrolysis of the NHS ester, which is also a form of quenching, increases significantly with higher pH. For instance, the half-life of an NHS ester is several hours at pH 7 but drops to just 10 minutes at pH 8.6.[4][11]

  • Maleimide Reaction/Quenching: The specific reaction of maleimides with thiols is most efficient at a pH of 6.5 to 7.5.[1][6] At a pH above 8.5, maleimides can begin to react with primary amines, and the maleimide ring itself is more susceptible to hydrolysis, rendering it non-reactive.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Final Conjugate Premature Hydrolysis of NHS Ester: The NHS ester on the linker hydrolyzed before reacting with your target molecule. NHS esters are moisture-sensitive.[12][13]Prepare the linker solution immediately before use. Ensure the reaction buffer pH is not excessively high (ideally between 7.2-8.0) during the amine-coupling step to balance reactivity and hydrolysis.[4]
Inefficient Quenching: The quenching step was not effective, leading to loss of product during purification or analysis.Ensure the quenching agent is added in sufficient molar excess (typically 20-50 fold) and allowed to react for an adequate amount of time (see protocols below). Verify the pH is appropriate for the specific quenching reaction.
Aggregated or Precipitated Product Intermolecular Crosslinking: Excess, unquenched linker is reacting with multiple target molecules, causing them to clump together.Immediately follow the primary conjugation reaction with a robust quenching step. Ensure thorough mixing when adding the quenching agent. Consider optimizing the initial molar ratio of linker to your target molecule.[3]
Unexpected Bands on SDS-PAGE or Peaks in HPLC Incomplete Quenching: Residual reactive linkers are causing various side reactions.Review and optimize your quenching protocol. Increase the concentration of the quenching agent or the incubation time.
Non-specific Maleimide Reaction: The pH of the reaction or quenching buffer was too high (>8.0), causing the maleimide group to react with primary amines instead of thiols.[6]Maintain a pH of 6.5-7.5 for all steps involving the maleimide group to ensure its specific reaction with thiols.[6]
How do I confirm quenching was successful? Uncertainty of Reaction Completion: It is difficult to directly measure the absence of reactive groups post-quenching.The most practical confirmation is indirect. A successful and reproducible purification (e.g., via Size Exclusion Chromatography) that yields a clean, non-aggregated product peak is a strong indicator of effective quenching. If problems like aggregation persist, the quenching step should be revisited and optimized.

Quantitative Data Summary

Table 1: Common Quenching Agents for this compound

Quenching AgentTarget GroupTypical Final ConcentrationRecommended pHTypical Reaction Time
Tris Buffer NHS Ester20-100 mM7.5 - 8.515-30 min at RT
Glycine NHS Ester20-100 mM7.5 - 8.515-30 min at RT
2-Mercaptoethanol (BME) Maleimide10-50 mM6.5 - 7.530-60 min at RT
Cysteine Maleimide10-50 mM6.5 - 7.530-60 min at RT
Dithiothreitol (DTT) Maleimide10-50 mM6.5 - 7.530-60 min at RT

Table 2: pH-Dependent Hydrolysis Half-Life of NHS Esters

pHTemperatureApproximate Half-life
7.04°C4-5 hours[4]
8.025°C~1 hour[1]
8.64°C10 minutes[4][11]

Experimental Protocols

Protocol 1: Recommended Two-Step Quenching Procedure

This protocol assumes you have completed the conjugation of your amine-containing molecule to the NHS-ester end of this compound, followed by the conjugation of your thiol-containing molecule to the maleimide end.

Step A: Quenching Excess NHS Ester (if applicable at this stage) Note: This step is often performed after the first conjugation if the intermediate is isolated. If both conjugations are performed in one pot, proceed to quenching both groups after the final conjugation step.

  • Prepare a stock solution of a primary amine quenching agent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).

  • Add the quenching agent to your reaction mixture to a final concentration of 20-100 mM.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step B: Quenching Excess Maleimide

  • Following the maleimide conjugation step (and after quenching the NHS ester, if performed separately), adjust the pH of the reaction mixture to between 6.5 and 7.5 if necessary.

  • Prepare a stock solution of a thiol-containing quenching agent (e.g., 1 M 2-Mercaptoethanol).

  • Add the quenching agent to your reaction mixture to a final concentration of 10-50 mM.[10]

  • Incubate for 30-60 minutes at room temperature with gentle mixing.[10]

  • The quenched reaction mixture is now ready for purification (e.g., dialysis, size-exclusion chromatography, or diafiltration) to remove the excess quenching agents and unreacted linker.

Visualizations

Experimental Workflow Diagram

Quenching_Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_2 Step 3: Two-Step Quenching MoleculeA Amine-Molecule (e.g., Protein A) Conjugate1 Intermediate Conjugate (Maleimide-PEG-Molecule A) MoleculeA->Conjugate1 pH 7.2-8.5 Linker This compound Linker->Conjugate1 FinalConjugate Final Bioconjugate (A-PEG-B) Conjugate1->FinalConjugate MoleculeB Thiol-Molecule (e.g., Protein B) MoleculeB->FinalConjugate pH 6.5-7.5 QuenchNHS Quench NHS Ester (e.g., Glycine) FinalConjugate->QuenchNHS QuenchMal Quench Maleimide (e.g., BME) Purification Purification (e.g., SEC) QuenchMal->Purification

Caption: Workflow for bioconjugation and subsequent two-step quenching.

References

Impact of buffer composition on Mal-amido-PEG12-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mal-amido-PEG12-NHS Ester

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional crosslinker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester moiety of this compound?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.[1][3][4] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[1][3][4]

Q2: What is the optimal pH for the maleimide (B117702) reaction with a thiol group?

The maleimide group reacts most efficiently and specifically with sulfhydryl (thiol) groups at a pH range of 6.5-7.5.[5][6][7] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, leading to non-specific conjugation.[6][8][9]

Q3: Which buffers are recommended for a two-step conjugation with this compound?

For the initial NHS ester reaction with an amine-containing molecule, it is crucial to use an amine-free buffer. Recommended buffers include phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[3][4] For the subsequent maleimide reaction with a thiol-containing molecule, a phosphate buffer at pH 6.5-7.5 is a good choice.

Q4: Are there any buffer components I should avoid?

Yes. Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided during the NHS ester conjugation step.[1][2][3][10] However, these buffers can be used to quench the reaction.[2][3] For the maleimide reaction, buffers containing thiols like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) should be avoided as they will react with the maleimide group.[6][9]

Q5: How should I dissolve and store this compound?

This compound is moisture-sensitive and should be stored at -20°C in a dry, inert atmosphere.[7][11] For use, it should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][4] It is not recommended to prepare aqueous stock solutions for storage due to the hydrolysis of the NHS ester.[6][12]

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Question: I am observing a low yield in my conjugation reaction. What are the possible causes and solutions?

Answer: Low conjugation yield can stem from several factors related to the reactivity of the NHS ester or the maleimide group.

Potential Cause Explanation Recommended Solution
NHS Ester Hydrolysis The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. This is a competing reaction that reduces the amount of reagent available to react with your protein.[1][2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][4] Avoid repeated freeze-thaw cycles of the reagent.[1]
Suboptimal pH for NHS Ester Reaction The reaction of the NHS ester with primary amines is pH-dependent. At low pH, amines are protonated and less reactive.[1][4]Maintain the reaction pH between 7.2 and 8.5 for the NHS ester coupling step.[1][2][3]
Suboptimal pH for Maleimide Reaction The maleimide-thiol reaction is also pH-dependent. Below pH 6.5, the reaction rate is significantly slower.[6]Ensure the pH for the maleimide coupling step is between 6.5 and 7.5.[5][6]
Presence of Competing Nucleophiles Buffer components containing primary amines (e.g., Tris) will compete with your target molecule for the NHS ester.[1][2][3][10] Buffers with thiols (e.g., DTT) will react with the maleimide.[6][9]Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES) before the NHS ester reaction.[1] Ensure no thiol-containing reagents are present during the maleimide reaction.
Oxidized Thiols Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[6]Reduce disulfide bonds in your protein using a reducing agent like TCEP. TCEP is preferred as it does not contain thiols and does not need to be removed before the maleimide reaction.[6] If DTT is used, it must be removed prior to adding the maleimide-functionalized molecule.[6] Including a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[6]
Issue 2: Non-Specific Conjugation or High Background

Question: I am observing non-specific binding or high background in my downstream applications. What could be the cause?

Answer: Non-specific conjugation can occur if the reaction conditions are not optimal, leading to side reactions.

Potential Cause Explanation Recommended Solution
Reaction of Maleimide with Amines At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[6][8][9]Maintain the pH of the maleimide-thiol conjugation step strictly between 6.5 and 7.5.[5][6]
Excess Unreacted Crosslinker If not quenched or removed, excess this compound can react with other molecules in subsequent steps of your experiment.After the conjugation reaction, add a quenching agent like Tris or glycine to consume any unreacted NHS ester.[2][3] For unreacted maleimides, a small molecule thiol like cysteine can be used.[6] Purify the conjugate using methods like dialysis or size-exclusion chromatography to remove excess reagents.[4][6]
Protein Aggregation A high degree of labeling can sometimes lead to protein aggregation, which can cause non-specific binding.Optimize the molar ratio of the crosslinker to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[1]

Experimental Protocols

Two-Step Protocol for Protein-Protein Conjugation

This protocol outlines the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free thiol (Protein-SH).

Step 1: Activation of Protein-NH2 with this compound

  • Buffer Exchange: Ensure Protein-NH2 is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Prepare Crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the dissolved crosslinker to the Protein-NH2 solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).

Step 2: Conjugation of Activated Protein to Protein-SH

  • Prepare Protein-SH: If necessary, reduce any disulfide bonds in Protein-SH using TCEP.

  • Reaction: Combine the maleimide-activated Protein-NH2 with Protein-SH in a buffer at pH 6.5-7.5.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching (Optional): Add a small molecule thiol like cysteine to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and quenching agents.

Data Presentation

Table 1: pH Effects on NHS Ester and Maleimide Reactivity

Functional GroupOptimal pH RangeConditions to Avoid
NHS Ester 7.2 - 8.5[1][2][3]pH < 7.0 (protonated amines)[1][4], pH > 8.5 (increased hydrolysis)[1][2][4], Amine-containing buffers (e.g., Tris, Glycine)[1][2][3][10]
Maleimide 6.5 - 7.5[5][6][7]pH < 6.5 (slow reaction)[6], pH > 7.5 (reaction with amines, hydrolysis)[6][8][9], Thiol-containing buffers (e.g., DTT)[6][9]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4-5 hours[2]
8.64°C10 minutes[2]
8.025°C1 hour[8][12]

Visualizations

G Reaction Mechanism of this compound cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction Protein-NH2 Protein with Primary Amine Activated_Protein Maleimide-Activated Protein Protein-NH2->Activated_Protein pH 7.2-8.5 (Amine-free buffer) NHS_ester This compound NHS_ester->Activated_Protein NHS NHS (byproduct) Activated_Protein->NHS Final_Conjugate Stable Thioether Conjugate Activated_Protein->Final_Conjugate pH 6.5-7.5 Protein-SH Protein with Thiol Group Protein-SH->Final_Conjugate

Caption: Two-step reaction of this compound.

G Experimental Workflow for Protein Conjugation Start Start Buffer_Exchange_1 Buffer exchange Protein-NH2 (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange_1 Prepare_Crosslinker Dissolve NHS ester in dry DMSO Buffer_Exchange_1->Prepare_Crosslinker React_NHS React Protein-NH2 with NHS ester Prepare_Crosslinker->React_NHS Purify_1 Remove excess crosslinker (Desalting/Dialysis) React_NHS->Purify_1 Prepare_Thiol Reduce Protein-SH (if necessary) Purify_1->Prepare_Thiol React_Maleimide React activated protein with Protein-SH (pH 6.5-7.5) Prepare_Thiol->React_Maleimide Quench Quench reaction (Optional) React_Maleimide->Quench Purify_2 Purify final conjugate (e.g., SEC) Quench->Purify_2 End End Purify_2->End

Caption: Workflow for two-step protein conjugation.

G Troubleshooting Low Conjugation Yield Low_Yield Low Conjugation Yield Check_pH_NHS Is NHS reaction pH 7.2-8.5? Low_Yield->Check_pH_NHS Check_pH_Mal Is Maleimide reaction pH 6.5-7.5? Check_pH_NHS->Check_pH_Mal Yes Adjust_pH_NHS Adjust pH to 7.2-8.5 Check_pH_NHS->Adjust_pH_NHS No Check_Buffer Is buffer amine-free for NHS reaction? Check_pH_Mal->Check_Buffer Yes Adjust_pH_Mal Adjust pH to 6.5-7.5 Check_pH_Mal->Adjust_pH_Mal No Check_Thiols Are thiols reduced and free? Check_Buffer->Check_Thiols Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagent Was NHS ester freshly prepared in dry solvent? Check_Thiols->Check_Reagent Yes Reduce_Thiols Reduce with TCEP Check_Thiols->Reduce_Thiols No Prepare_Reagent Prepare fresh reagent Check_Reagent->Prepare_Reagent No Adjust_pH_NHS->Low_Yield Adjust_pH_Mal->Low_Yield Buffer_Exchange->Low_Yield Reduce_Thiols->Low_Yield Prepare_Reagent->Low_Yield

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Maximizing Antibody-Drug Conjugate Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols to increase the final yield and quality of ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the overall yield of an ADC?

A1: The overall yield of an ADC is a multifactorial issue influenced by the efficiency of each stage of the manufacturing process. Key factors include the production and purity of the monoclonal antibody (mAb), the efficiency of the conjugation reaction between the antibody and the drug-linker, and the effectiveness of the purification process.[1][2] Losses can occur at each step, including through aggregation, precipitation, or degradation of the ADC.[3]

Q2: How does the choice of conjugation strategy impact ADC yield and homogeneity?

A2: The conjugation strategy is a critical determinant of both yield and the homogeneity of the final ADC product.[] Traditional methods targeting lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), which can complicate purification and affect the therapeutic window.[5][6] Site-specific conjugation methods, such as those using engineered cysteines or enzymatic approaches, can produce more homogeneous ADCs with a controlled DAR, potentially leading to higher yields of the desired product and improved batch-to-batch consistency.[7][8]

Q3: What is the drug-to-antibody ratio (DAR) and how does it affect the final product?

A3: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9][10] It is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[9] A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact the therapeutic index.[11] Optimizing the DAR is a key challenge in ADC development to achieve the desired balance between efficacy and safety.[12]

Q4: Why is aggregation a common problem in ADC manufacturing and how can it be minimized?

A4: Aggregation is a frequent challenge in ADC manufacturing, primarily driven by the hydrophobic nature of many cytotoxic payloads.[3] As the DAR increases, the overall hydrophobicity of the ADC molecule rises, increasing the propensity for aggregation.[3] Aggregation can lead to reduced potency, altered pharmacokinetic profiles, and an increased risk of immunogenicity.[3] Mitigation strategies include optimizing the formulation with stabilizing excipients, using hydrophilic linkers, controlling the DAR, and employing appropriate purification techniques like size-exclusion chromatography (SEC).[3][][]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ADC experiments.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[14]

  • Inefficient Reagents: The reducing agent (for cysteine conjugation) or the activated drug-linker may be degraded or inactive.[14]

  • Interfering Buffer Components: Certain buffer components, like Tris or other primary amines, can compete with the desired conjugation reaction.[14]

  • Antibody Modification Issues: In cysteine-based conjugation, incomplete reduction of disulfide bonds will result in fewer available sites for conjugation.[8]

Troubleshooting Steps:

  • Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker combination.

  • Verify Reagent Activity: Use fresh batches of reagents and ensure proper storage conditions. For cysteine conjugation, confirm the efficiency of the reducing agent (e.g., TCEP).

  • Buffer Exchange: Perform a buffer exchange to a conjugation-compatible buffer (e.g., phosphate-buffered saline, PBS) to remove any interfering substances.[14]

  • Monitor Antibody Reduction: For cysteine-based methods, analytically confirm the extent of disulfide bond reduction before proceeding with the conjugation step.

Issue 2: High Levels of Aggregation

Possible Causes:

  • High DAR: As mentioned, a high DAR increases the hydrophobicity of the ADC, leading to aggregation.[11]

  • Hydrophobic Payload/Linker: The intrinsic properties of the drug and linker can contribute significantly to aggregation.[15]

  • Harsh Reaction or Purification Conditions: Extreme pH, high temperatures, or certain organic solvents used during conjugation or purification can induce aggregation.[3]

  • Inappropriate Formulation: The final buffer composition may not be optimal for maintaining ADC solubility and stability.

Troubleshooting Steps:

  • Lower the Molar Excess of Drug-Linker: Reducing the amount of drug-linker in the conjugation reaction can lead to a lower average DAR and subsequently less aggregation.

  • Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the payload.[15]

  • Optimize Purification: Employ purification methods adept at removing aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[]

  • Screen Formulation Buffers: Test various buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, amino acids) to identify a formulation that enhances ADC stability.[3]

Issue 3: Heterogeneous Product Profile

Possible Causes:

  • Stochastic Conjugation Chemistry: Traditional lysine and cysteine conjugation methods inherently produce a mixture of ADC species with different DARs and conjugation sites.[5]

  • Inconsistent Reaction Conditions: Variations in reaction parameters between batches can lead to different product profiles.[14]

  • Variable Starting Material Quality: Batch-to-batch variability in the antibody or drug-linker can contribute to heterogeneity.[14]

Troubleshooting Steps:

  • Implement Site-Specific Conjugation: If feasible, switch to a site-specific conjugation technology to generate a more homogeneous product with a defined DAR.[7]

  • Tighten Process Control: Precisely control all reaction parameters, including reagent concentrations, pH, temperature, and reaction time, to ensure batch-to-batch consistency.

  • Characterize Starting Materials: Thoroughly characterize each batch of antibody and drug-linker to ensure consistent quality before initiating the conjugation process.

  • Optimize Purification for DAR Species: Utilize chromatography techniques like hydrophobic interaction chromatography (HIC) to separate and isolate specific DAR species, although this may reduce overall yield.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to ADC production to aid in comparison and decision-making.

Table 1: Comparison of Common Conjugation Strategies

Conjugation StrategyTypical DAR RangeHomogeneityKey AdvantagesKey Disadvantages
Lysine-Based 0 - 8+HeterogeneousSimple, well-established chemistry.[16][17]High heterogeneity, potential to impact antigen binding.[5]
Cysteine-Based (Native) 0 - 8HeterogeneousRelatively straightforward, targets interchain disulfides.[18]Heterogeneous product, potential for linker instability.[6]
Cysteine-Based (Engineered) 2 or 4 (defined)HomogeneousPrecise control over DAR and conjugation site.[6]Requires antibody engineering, more complex process.[8]
Enzymatic Defined (e.g., 2)HomogeneousHigh specificity, mild reaction conditions.[]May require specific recognition sequences, enzyme cost.[7]

Table 2: Impact of DAR on ADC Properties

Drug-to-Antibody Ratio (DAR)EfficacyPharmacokinetics (PK)Potential for Aggregation
Low (e.g., 1-2) May be suboptimal.[9]Longer circulation half-life.[9]Low
Optimal (e.g., 2-4) Balanced efficacy and safety.[10]Moderate clearance.Moderate
High (e.g., >4) Potentially higher potency.[12]Faster clearance, reduced exposure.[11]High

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation via Disulfide Reduction

This protocol describes a general method for conjugating a maleimide-containing drug-linker to an antibody via the reduction of native interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated drug-linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification system (e.g., SEC or TFF)

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

Methodology:

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the mAb into the conjugation buffer. Adjust the mAb concentration to a working range (e.g., 5-10 mg/mL).

  • Disulfide Reduction: Add a molar excess of TCEP to the mAb solution. The exact molar ratio will need to be optimized but a starting point is often 2-3 moles of TCEP per mole of mAb. Incubate the reaction at a controlled temperature (e.g., 37°C) for 1-2 hours.[8]

  • Conjugation: Add the maleimide-activated drug-linker solution to the reduced antibody. The molar excess of the drug-linker will determine the final DAR and should be optimized. Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours or overnight, with gentle mixing.

  • Quenching: Add a molar excess of the quenching reagent (e.g., N-ethylmaleimide) to cap any unreacted thiol groups on the antibody. Incubate for 15-30 minutes.

  • Purification: Purify the ADC from unconjugated drug-linker, quenching reagent, and other reaction components. Tangential flow filtration (TFF) or size-exclusion chromatography (SEC) are commonly used methods.[19]

  • Characterization: Analyze the purified ADC to determine the average DAR, level of aggregation, and product purity using techniques such as HIC, SEC, and mass spectrometry.[20][21]

Protocol 2: Lysine-Based Conjugation using NHS Ester

This protocol outlines a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated drug-linker to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-activated drug-linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching reagent: Tris or glycine (B1666218) solution

  • Purification system (e.g., SEC or TFF)

  • Conjugation buffer (e.g., phosphate or borate (B1201080) buffer, pH 7.5-8.5)

Methodology:

  • Antibody Preparation: Perform a buffer exchange to transfer the mAb into a conjugation buffer that is free of primary amines. Adjust the pH to the desired range (typically 7.5-8.5) to facilitate the reaction with lysine residues.

  • Conjugation: Add the NHS ester-activated drug-linker to the antibody solution. The molar ratio of drug-linker to antibody will need to be optimized to achieve the target DAR. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add a quenching reagent like Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated drug-linker and other small molecules from the ADC using TFF or SEC.[19]

  • Characterization: Characterize the final ADC product for DAR, aggregation, and purity using appropriate analytical methods.

Visualizations

ADC_Troubleshooting_Yield Start Low ADC Yield Conjugation Conjugation Inefficiency Start->Conjugation Purification Purification Losses Start->Purification Aggregation Product Aggregation Start->Aggregation Suboptimal Suboptimal Reaction Conditions (pH, Temp) Conjugation->Suboptimal Reagents Inactive Reagents or Antibody Conjugation->Reagents Method Inefficient Purification Method Purification->Method DAR High DAR / Hydrophobicity Aggregation->DAR Optimize_Rxn Optimize Reaction Parameters Suboptimal->Optimize_Rxn Check_Reagents Verify Reagent Activity & Purity Reagents->Check_Reagents Control_DAR Control DAR / Use Hydrophilic Linker DAR->Control_DAR Optimize_Purify Optimize Purification (e.g., SEC, TFF) Method->Optimize_Purify

Caption: Troubleshooting flowchart for low ADC yield.

ADC_Cysteine_Workflow mAb Monoclonal Antibody (mAb) Reduce Disulfide Reduction (with TCEP) mAb->Reduce Add TCEP Reduced_mAb Reduced mAb (Free Thiols) Reduce->Reduced_mAb Conjugate Conjugation Reduced_mAb->Conjugate DrugLinker Maleimide-Activated Drug-Linker DrugLinker->Conjugate Crude_ADC Crude ADC Mixture Conjugate->Crude_ADC Quench Purify Purification (SEC or TFF) Crude_ADC->Purify Final_ADC Purified ADC Purify->Final_ADC

Caption: Experimental workflow for cysteine-based ADC conjugation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Mal-amido-PEG12-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mal-amido-PEG12-NHS ester conjugation reactions, offering insights into alternative reagents and detailed experimental protocols for analysis by High-Performance Liquid Chromatography (HPLC). The information presented is intended to aid in the development and optimization of bioconjugation strategies, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to Heterobifunctional PEGylation

This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This architecture allows for a two-step conjugation process: the amine-reactive NHS ester forms a stable amide bond with lysine (B10760008) residues or the N-terminus of a protein, while the thiol-reactive maleimide group specifically targets cysteine residues to form a stable thioether bond.[1][2][3] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[4]

Comparison of Amine-Reactive Esters: NHS vs. TFP

A critical aspect of the initial conjugation step is the choice of the amine-reactive group. While NHS esters are widely used, 2,3,5,6-tetrafluorophenyl (TFP) esters present a viable alternative with distinct advantages.

FeatureThis compoundMal-amido-PEG12-TFP Ester
Reactive Group N-hydroxysuccinimide (NHS) ester2,3,5,6-tetrafluorophenyl (TFP) ester
Target Primary amines (-NH₂)Primary amines (-NH₂)
Optimal pH for Reaction 7.0 - 7.5[2]7.5 - 8.0[5]
Stability in Aqueous Buffer Prone to hydrolysis, especially at higher pH. Half-life of ~1 hour at pH 8 and 25°C.[2]More resistant to hydrolysis compared to NHS esters, leading to potentially higher conjugation efficiency.[4][5][6]
Solubility Generally water-soluble due to the PEG spacer.The TFP group imparts hydrophobicity, potentially reducing water solubility compared to the NHS ester counterpart.[6]

The Maleimide-Thiol Conjugation: Efficiency and Stability

The second step of the conjugation involves the reaction of the maleimide group with a thiol, typically from a cysteine residue on a protein or a small molecule. This reaction is highly efficient within a specific pH range.

ParameterConditionTypical Efficiency/Yield
pH 6.5 - 7.5High
Molar Ratio (Maleimide:Thiol) 2:1~84%[7]
Molar Ratio (Maleimide:Thiol) 5:1~58% (for a nanobody)[7]

While the thioether bond formed is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in physiological environments.[8][9][10][11][12] However, hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can occur, which stabilizes the linkage against this exchange.[10]

Experimental Protocols

Two-Step Conjugation Protocol with this compound

This protocol outlines a general procedure for conjugating a protein with both amine and thiol functionalities to a payload using this compound.

Step 1: NHS Ester Reaction (Amine Coupling)

  • Protein Preparation: Dissolve the protein (e.g., a monoclonal antibody) in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS).

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.[1]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (pH 6.5-7.5).

Step 2: Maleimide Reaction (Thiol Coupling)

  • Thiol-containing Molecule Preparation: Prepare the thiol-containing molecule (e.g., a reduced antibody fragment or a small molecule drug) in a suitable buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[]

  • Conjugation: Add the thiol-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized for the specific application.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimides by adding a small molecule thiol, such as cysteine.[]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.

HPLC Analysis of Conjugation Reactions

HPLC is a critical tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are commonly employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for separating the unreacted protein, the PEG linker, and the final conjugate, which will have different retention times.

Typical RP-HPLC Conditions:

ParameterCondition
Column C4 or C8, 300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 5% to 75% Mobile Phase B over 25-30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 280 nm
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is particularly useful for quantifying aggregates and distinguishing between the unconjugated antibody, the linker-modified antibody, and the final conjugate.

Typical SEC-HPLC Conditions:

ParameterCondition
Column SEC column suitable for protein separations (e.g., 300 Å pore size)
Mobile Phase Phosphate-buffered saline (PBS), pH 7.4 or other physiological buffer
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm

Visualization of Experimental Workflows

Logical Relationship of Conjugation and Analysis

cluster_conjugation Two-Step Conjugation cluster_analysis HPLC Analysis Protein_Amine Protein with Amine Groups NHS_Reaction NHS Ester Reaction (Amine Coupling) Protein_Amine->NHS_Reaction Linker_NHS This compound Linker_NHS->NHS_Reaction Activated_Protein Maleimide-Activated Protein NHS_Reaction->Activated_Protein Maleimide_Reaction Maleimide Reaction (Thiol Coupling) Activated_Protein->Maleimide_Reaction Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Maleimide_Reaction Final_Conjugate Final Conjugate Maleimide_Reaction->Final_Conjugate Reaction_Mixture Reaction Mixture Final_Conjugate->Reaction_Mixture RP_HPLC RP-HPLC Analysis Reaction_Mixture->RP_HPLC SEC_HPLC SEC-HPLC Analysis Reaction_Mixture->SEC_HPLC Purity_Assessment Purity & Aggregation Assessment RP_HPLC->Purity_Assessment SEC_HPLC->Purity_Assessment

Caption: Workflow of two-step conjugation and subsequent HPLC analysis.

Signaling Pathway of ADC Action

ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Simplified signaling pathway of ADC mechanism of action.

References

Characterizing Mal-amido-PEG12-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative overview of mass spectrometry and other analytical methods for the characterization of molecules conjugated with Mal-amido-PEG12-NHS ester, a heterobifunctional linker crucial in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The this compound linker facilitates the covalent attachment of biomolecules through its maleimide (B117702) group, which reacts with thiols (e.g., from cysteine residues), and its N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., from lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Accurate characterization of the resulting conjugates is essential to ensure their quality, efficacy, and safety. This guide delves into the use of mass spectrometry for this purpose and compares it with alternative analytical techniques, providing experimental insights and protocols.

Mass Spectrometry: A Powerful Tool for In-depth Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the detailed structural characterization of this compound conjugates. It provides critical information on the molecular weight of the conjugate, confirming successful conjugation and determining the degree of PEGylation. The two most common MS techniques for this application are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

Key Mass Spectrometry Approaches
  • MALDI-TOF MS: This technique is particularly useful for determining the average molecular weight of the conjugate and assessing the degree of PEGylation.[1] It often produces singly charged ions, which simplifies the resulting mass spectrum.[2]

  • ESI-MS: Frequently coupled with liquid chromatography (LC-MS), ESI-MS is well-suited for analyzing complex mixtures and offers a more automated workflow.[3] It can provide detailed information on the distribution of different PEGylated species. The inherent production of multiply charged ions can lead to complex spectra; however, this can be simplified by using charge-stripping agents like triethylamine (B128534) (TEA) post-column or by employing deconvolution software.[4][5]

Performance Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS (e.g., Q-TOF, Orbitrap)
Mass Accuracy Good (typically < 50 ppm)Excellent (typically < 5 ppm)
Resolution Moderate to HighHigh to Ultra-high
Throughput HighModerate (when coupled with LC)
Sample Preparation Co-crystallization with a matrixDilution in a suitable solvent
Ionization Soft, produces mainly singly charged ionsSoft, produces multiply charged ions
Coupling to LC Possible but less commonStandard
Key Application Rapid screening, determination of average molecular weightDetailed characterization of heterogeneity, accurate mass measurement

This table presents typical performance characteristics. Actual performance may vary depending on the instrument and experimental conditions.

Alternative and Complementary Characterization Methods

While mass spectrometry provides detailed structural information, other techniques are essential for a comprehensive characterization, including assessing purity, aggregation, and quantifying the extent of conjugation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying the components of a conjugation reaction mixture.

    • Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume and is highly effective for determining the presence of aggregates and separating the higher molecular weight conjugate from the unconjugated protein or peptide.[2]

    • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be used to resolve different PEGylated species and assess the purity of the conjugate.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for the quantitative determination of the degree of PEGylation.[6][7] By comparing the integral of the characteristic PEG methylene (B1212753) protons (around 3.6 ppm) to a well-resolved signal from the unconjugated molecule, the average number of attached PEG linkers can be calculated.[8]

Performance Comparison of Alternative Techniques
TechniqueParameter MeasuredKey AdvantagesKey Limitations
SEC-HPLC Purity, Aggregation, Molecular SizeRobust, reproducible, good for detecting high molecular weight speciesLimited resolution for species with similar hydrodynamic radii
RP-HPLC Purity, HeterogeneityHigh resolution for different conjugate speciesCan be denaturing for proteins
¹H NMR Degree of PEGylationQuantitative without the need for standards of the conjugateLower sensitivity compared to MS, requires higher sample concentration
UV-Vis Spectroscopy Protein ConcentrationSimple, rapidIndirectly assesses conjugation, susceptible to interference

Experimental Protocols

Mass Spectrometry Protocol for a this compound Conjugated Peptide (LC-ESI-MS)
  • Sample Preparation: Dissolve the conjugated peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.[2]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode.[2]

    • Capillary Voltage: 3.5 kV.[2]

    • Sampling Cone: 30 V.[2]

    • Source Temperature: 120 °C.[2]

    • Desolvation Temperature: 350 °C.[2]

    • Mass Range: m/z 300-2000.[2]

  • Data Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass of the conjugate using appropriate software (e.g., UniDec, MaxEnt).[5][9]

SEC-HPLC Protocol for Purity Assessment
  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1 mg/mL.[2]

  • Chromatography:

    • Column: SEC column suitable for the molecular weight range of the conjugate.[2]

    • Mobile Phase: Phosphate-buffered saline (pH 7.4).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: UV absorbance at 280 nm.[2]

  • Data Analysis: Integrate the peak areas to determine the percentage of the monomeric conjugate, as well as any aggregates or fragments.[2]

Visualizing the Workflow

A systematic approach is crucial for the successful characterization of this compound conjugates. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_data Data Analysis Conjugation Protein/Peptide + This compound Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification MassSpec Mass Spectrometry (MALDI-TOF / ESI-MS) Purification->MassSpec HPLC HPLC (SEC / RP-HPLC) Purification->HPLC NMR NMR Spectroscopy Purification->NMR MW_confirm Molecular Weight Confirmation MassSpec->MW_confirm DoP_calc Degree of PEGylation Calculation MassSpec->DoP_calc Purity_agg Purity & Aggregation Assessment HPLC->Purity_agg NMR->DoP_calc

A typical experimental workflow for characterizing conjugates.

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide.

logical_relationship cluster_techniques Analytical Techniques cluster_info Characterization Information Conjugate Mal-amido-PEG12-NHS ester Conjugate MS Mass Spectrometry Conjugate->MS HPLC HPLC Conjugate->HPLC NMR NMR Conjugate->NMR MW Molecular Weight MS->MW DoP Degree of PEGylation MS->DoP Heterogeneity Heterogeneity MS->Heterogeneity Purity Purity HPLC->Purity Aggregation Aggregation HPLC->Aggregation HPLC->Heterogeneity NMR->DoP

Relationship between techniques and characterization data.

References

A Comparative Guide to Mal-amido-PEG12-NHS Ester and Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and proteomics, the precise and stable linkage of biomolecules is paramount. PEGylated linkers have emerged as a cornerstone technology, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. Among these, Mal-amido-PEG12-NHS ester has gained significant traction as a versatile heterobifunctional crosslinker. This guide provides an objective comparison of this compound with other PEGylated linkers, supported by a summary of experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their specific application.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key functional components:

  • A Maleimide (B117702) Group: This group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[1]

  • An NHS Ester (N-hydroxysuccinimide ester): This group efficiently reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[2]

  • A 12-unit Polyethylene (B3416737) Glycol (PEG) Spacer: This hydrophilic spacer enhances the solubility and flexibility of the resulting conjugate, reduces steric hindrance, and can improve its pharmacokinetic properties.[1][3]

This unique combination of reactive groups and a PEG spacer makes this compound a powerful tool for bioconjugation, enabling the precise coupling of two different molecules.[3]

Comparison with Other PEGylated Linkers

The choice of a PEGylated linker significantly impacts the properties of the final bioconjugate, including its stability, solubility, and in vivo performance. Here, we compare this compound to other classes of PEGylated linkers.

Reactivity and Specificity

The reactivity of a linker is determined by its functional groups. This compound's heterobifunctional nature allows for a two-step, controlled conjugation process.

  • NHS Esters: These are widely used for their reactivity towards primary amines at a slightly alkaline pH (typically 7.5-8.5).[2] The resulting amide bond is highly stable.[2] However, NHS esters are susceptible to hydrolysis in aqueous solutions, a factor that increases with pH.[4]

  • Maleimides: These are highly specific for thiol groups at a pH range of 6.5-7.5, forming a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with amines, reducing its specificity.[5]

  • Other Linker Chemistries: Other functional groups used in linkers include isothiocyanates, which can react with both amines and thiols depending on the pH, and click chemistry moieties (e.g., alkynes and azides) that offer high specificity and efficiency.[6]

Linkage Stability

The stability of the bond formed between the linker and the biomolecule is critical, especially for in vivo applications like ADCs, where premature drug release can lead to off-target toxicity.[7]

  • Amide Bond (from NHS ester): This bond is generally very stable under physiological conditions.[2]

  • Thioether Bond (from Maleimide): The thiosuccinimide adduct formed from the reaction of a maleimide with a thiol can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the body.[7] This can lead to the cleavage of the conjugate. To address this, "next-generation" maleimides have been developed to enhance the stability of the linkage, for instance, through hydrolysis of the succinimide (B58015) ring to prevent the reverse reaction.[8]

Impact of PEG Chain Length and Structure

The polyethylene glycol (PEG) component of the linker plays a crucial role in the overall properties of the conjugate.[]

  • Hydrophilicity and Solubility: PEG is hydrophilic and can significantly increase the water solubility of hydrophobic payloads, which is a common challenge in ADC development.[10][11] Longer PEG chains generally lead to greater hydrophilicity.[12]

  • Pharmacokinetics: PEGylation is known to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life.[11][13] The length and structure (linear vs. branched) of the PEG linker can be optimized to fine-tune the pharmacokinetic profile of a bioconjugate.[14][15] For instance, studies have shown that ADCs with pendant PEG chains can exhibit slower clearance rates compared to those with linear PEG linkers.[10]

  • Immunogenicity: The flexible PEG chain can create a protective hydration shell around the conjugate, potentially shielding it from the immune system and reducing its immunogenicity.[11][13]

Data Presentation

The following tables summarize the key characteristics and performance aspects of this compound in comparison to other PEGylated linkers.

Table 1: Comparison of Linker Properties

FeatureThis compoundOther Linear PEG-NHS/Maleimide Linkers (e.g., PEG4, PEG24)Branched/Pendant PEG Linkers
Functional Groups Maleimide, NHS esterMaleimide, NHS ester (or other functional groups)Varies, often with multiple PEG arms
PEG Length (units) 12Variable (e.g., 2, 4, 8, 24)Variable, often with multiple shorter chains
Reactivity Thiol (pH 6.5-7.5), Amine (pH 7.5-8.5)Thiol, Amine (pH dependent)Dependent on the specific head groups
Bond Stability Thioether (moderately stable), Amide (highly stable)Thioether, Amide (stability is inherent to the bond type)Dependent on the specific bond types
Solubility HighIncreases with PEG lengthGenerally very high
Key Advantage Versatile heterobifunctional for controlled conjugationTunable PEG length for optimizing propertiesSuperior shielding and potential for higher drug loading

Table 2: Impact on Bioconjugate Performance (Illustrative)

ParameterThis compoundShorter PEG Linkers (e.g., PEG4)Longer PEG Linkers (e.g., PEG24)
Hydrophilicity GoodModerateHigh
In Vivo Half-life Moderate increaseSlight increaseSignificant increase
Potential for Aggregation LowHigher (with hydrophobic payloads)Very Low
Steric Hindrance ModerateLowHigh

Experimental Protocols

Detailed and validated experimental protocols are crucial for successful bioconjugation. Below are general methodologies for using this compound.

Two-Step Conjugation Protocol

This is a common strategy when using heterobifunctional linkers to ensure specificity.

  • Reaction with the First Protein (Amine-containing):

    • Prepare the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6]

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[4]

    • Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[16]

    • Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).[4]

  • Reaction with the Second Molecule (Thiol-containing):

    • Add the thiol-containing molecule to the linker-activated first protein. The molar ratio will depend on the desired final conjugate.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • The final conjugate can be purified using methods such as size-exclusion chromatography or affinity chromatography.

In Vitro Stability Assay

To assess the stability of the maleimide-thiol linkage, the conjugate can be incubated in a physiologically relevant buffer.

  • Incubate the purified conjugate in plasma or a buffer containing a high concentration of a competing thiol (e.g., 5 mM cysteine or glutathione) at 37°C.[17]

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the samples by methods such as RP-HPLC or SDS-PAGE to quantify the amount of intact conjugate versus the released payload or protein.[17]

Mandatory Visualization

The following diagrams illustrate key concepts related to PEGylated linkers.

Structure of this compound cluster_maleimide Maleimide Group cluster_peg PEG12 Spacer cluster_nhs NHS Ester Group maleimide_structure Maleimide (Reacts with Thiols) peg_spacer -(CH2CH2O)12- (Hydrophilic Spacer) maleimide_structure->peg_spacer nhs_ester NHS Ester (Reacts with Amines) peg_spacer->nhs_ester

Caption: Functional components of this compound.

Two-Step Bioconjugation Workflow ProteinA Protein A (with -NH2 groups) ActivatedProteinA Activated Protein A ProteinA->ActivatedProteinA Step 1: NHS ester reaction Linker This compound Linker->ActivatedProteinA Conjugate Protein A - Linker - Protein B ActivatedProteinA->Conjugate Step 2: Maleimide reaction ExcessLinker Excess Linker Removal ActivatedProteinA->ExcessLinker ProteinB Protein B (with -SH group) ProteinB->Conjugate ExcessLinker->Conjugate

Caption: Sequential reaction steps for heterobifunctional conjugation.

Impact of PEGylation on Pharmacokinetics cluster_0 Non-PEGylated Conjugate cluster_1 PEGylated Conjugate NonPEG Lower Hydrophilicity Smaller Size FastClearance Rapid Renal Clearance Shorter Half-life NonPEG->FastClearance PEG Higher Hydrophilicity Larger Hydrodynamic Size SlowClearance Reduced Clearance Longer Half-life PEG->SlowClearance

References

Beyond Mal-amido-PEG12-NHS Ester: A Comparative Guide to Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. The Mal-amido-PEG12-NHS ester has long been a widely used reagent, leveraging the well-established reactivity of a maleimide (B117702) towards thiols and an NHS ester towards primary amines. However, the field of bioconjugation has evolved, spurred by the need for greater stability, site-specificity, and versatility. This guide provides an objective comparison of contemporary alternatives to the traditional this compound, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The Limitations of a Workhorse: Understanding the Need for Alternatives

While effective in many applications, the this compound possesses inherent limitations. The thioether bond formed by the reaction of a maleimide with a cysteine residue is susceptible to a retro-Michael addition, particularly in the presence of competing thiols like glutathione (B108866) in the cellular environment. This can lead to premature cleavage of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[1][2] Furthermore, the NHS ester is prone to hydrolysis in aqueous solutions, which can lead to variable reaction efficiencies and requires careful control of reaction conditions.[3][4][5]

A New Era of Bioconjugation: Advanced Alternatives

To address these challenges, a diverse toolkit of alternative crosslinkers and conjugation strategies has been developed. These can be broadly categorized into three main areas: next-generation thiol-reactive moieties, more stable amine-reactive functionalities, and enzymatic or bioorthogonal ligation methods that offer unparalleled specificity.

I. Enhancing Thioether Bond Stability: Alternatives to Maleimide

Concerns over the stability of the maleimide-thiol linkage have driven the development of "next-generation maleimides" (NGMs) and other thiol-reactive groups that form more robust connections.[1][6][7][8]

  • N-Aryl Maleimides: These derivatives feature an aromatic substituent on the nitrogen atom of the maleimide. This modification accelerates the hydrolysis of the thiosuccinimide ring formed after conjugation. The resulting ring-opened structure is significantly more stable and resistant to retro-Michael addition.[1][9]

  • Dibromomaleimides: These reagents can react with two thiol groups, making them ideal for re-bridging reduced disulfide bonds in antibodies.[8][10][11][12] This approach not only creates a stable linkage but also helps to maintain the native structure of the protein.

  • Vinyl Sulfones: Vinyl sulfones react with thiols to form a highly stable and irreversible thioether bond.[1] This chemistry offers a significant advantage in applications requiring long-term stability in vivo.

  • Thiol-yne Click Chemistry: This reaction involves the addition of a thiol across a carbon-carbon triple bond (an alkyne), forming a stable thioether linkage. It is a highly efficient and specific reaction.[1]

Quantitative Comparison of Thiol-Reactive Chemistries

Linker TypeTypical Reaction ConditionsReaction TimeEfficiencyResulting Bond StabilityKey Advantages
N-Alkyl Maleimide (Traditional) pH 6.5-7.5, Room Temperature1-2 hours>90%Moderate (prone to retro-Michael addition)[1][9]Fast reaction with thiols.
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hour>90%High (hydrolyzed ring prevents retro-Michael addition)[1]Faster reaction than N-alkyl maleimides and increased stability.[1]
Dibromomaleimide (for disulfide re-bridging) pH ~8.0, 37°C~2 hoursHighHighRe-bridges disulfide bonds, maintaining protein structure.[8][10]
Vinyl Sulfone pH 7-9, Room Temperature2-4 hours>90%High (forms a stable, irreversible thioether bond)[1]Rapid and selective reaction with thiols at physiological pH.[1]
Thiol-yne (Click Chemistry) Catalyst (e.g., phosphine), Room Temperature1-4 hours>95%Very High (forms a highly stable and irreversible thioether linkage)[1]Highly efficient and specific.[1]
II. Improving Amine-Reactive Coupling: Alternatives to NHS Esters

The primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments.[3][4][5] Several alternatives offer improved stability and reaction efficiency.

  • Carbodiimides (EDC, DCC) with HOBt/HOAt: Carbodiimides activate carboxyl groups for reaction with primary amines. The addition of N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (B26582) (HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly increase the efficiency of the coupling reaction, with HOBt/HOAt esters being more reactive than NHS esters.[3]

  • Isothiocyanates: These reagents react with primary amines to form stable thiourea (B124793) linkages. They are generally more stable in aqueous solutions than NHS esters.

  • Tetrafluorophenyl (TFP) and Sulfotetrafluorophenyl (STP) Esters: TFP and STP esters are more stable to hydrolysis than NHS esters, providing a larger window for the conjugation reaction.[13][14]

Quantitative Comparison of Amine-Reactive Chemistries

Reagent ClassOptimal pHReaction TimeTemperatureSolventsResulting Bond StabilityKey Advantages
NHS Esters 7.2 - 8.5[3][]30 - 120 min[3]4°C - RTAqueous buffers, DMSO, DMF[3]High (stable amide bond)[]Well-established chemistry.
Carbodiimides (EDC) + HOBt/HOAt 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling)[3]~2 hoursRTAqueous buffers[3]High (stable amide bond)Higher reactivity than NHS esters.[3]
Isothiocyanates 9.0 - 9.52 - 12 hoursRTAqueous buffers, DMSO, DMFHigh (stable thiourea bond)More stable in aqueous solution than NHS esters.
TFP/STP Esters 7.5 - 8.51 - 4 hoursRTAqueous buffers, DMSO, DMFHigh (stable amide bond)More resistant to hydrolysis than NHS esters.[13][14]
III. The Ultimate in Specificity: Enzymatic and Bioorthogonal Ligation

For applications demanding the highest level of precision, enzymatic and bioorthogonal "click" chemistry approaches are unparalleled. These methods allow for site-specific modification, leading to homogenous bioconjugates with well-defined drug-to-antibody ratios (DARs).

  • Sortase-Mediated Ligation: Sortase A is a bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues.[16][17][18] It then ligates the N-terminus of a glycine-containing molecule to the C-terminal threonine of the recognition sequence. This allows for the precise, site-specific conjugation of payloads.[19][20]

  • Microbial Transglutaminase (MTG): MTG catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[21][] By incorporating a glutamine "tag" into a protein, site-specific conjugation can be achieved.

  • Click Chemistry (CuAAC and SPAAC): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and bioorthogonal reactions.[23] This means they proceed with high specificity in complex biological environments without interfering with native biochemical processes. These reactions are widely used for conjugating molecules that have been functionalized with azide (B81097) and alkyne groups.

Visualizing the Possibilities: Workflows and Pathways

To better understand the practical application of these alternatives, the following diagrams illustrate key experimental workflows and the underlying logic of these advanced bioconjugation strategies.

experimental_workflow cluster_thiol Thiol-Reactive Alternatives cluster_amine Amine-Reactive Alternatives Thiol_Protein Thiol-containing Protein NGM Next-Gen Maleimide Thiol_Protein->NGM pH 7.4 Vinyl_Sulfone Vinyl Sulfone Thiol_Protein->Vinyl_Sulfone pH 7-9 Thiol_Yne Thiol-yne Reagent Thiol_Protein->Thiol_Yne Catalyst Stable_Thioether Stable Thioether Conjugate NGM->Stable_Thioether Vinyl_Sulfone->Stable_Thioether Thiol_Yne->Stable_Thioether Amine_Protein Amine-containing Protein Carbodiimide EDC + HOBt/HOAt Amine_Protein->Carbodiimide pH 4.5-7.5 TFP_Ester TFP/STP Ester Amine_Protein->TFP_Ester pH 7.5-8.5 Stable_Amide Stable Amide Conjugate Carbodiimide->Stable_Amide TFP_Ester->Stable_Amide

Comparison of Thiol and Amine-Reactive Workflows

enzymatic_ligation cluster_sortase Sortase-Mediated Ligation cluster_click Strain-Promoted Click Chemistry (SPAAC) Protein_LPXTG Protein with LPXTG tag Sortase_A Sortase A Enzyme Protein_LPXTG->Sortase_A Payload_Gly Payload with (Gly)n Payload_Gly->Sortase_A Site_Specific_Conjugate Site-Specific Conjugate Sortase_A->Site_Specific_Conjugate Protein_Azide Protein with Azide Bioorthogonal_Ligation Bioorthogonal Ligation Protein_Azide->Bioorthogonal_Ligation Payload_DBCO Payload with DBCO Payload_DBCO->Bioorthogonal_Ligation Specific_Click_Conjugate Specific Click Conjugate Bioorthogonal_Ligation->Specific_Click_Conjugate

Enzymatic and Bioorthogonal Ligation Strategies

Experimental Protocols: A Practical Guide

Reproducibility and accuracy are paramount in bioconjugation. The following are representative protocols for key alternative conjugation methods.

Protocol 1: Cysteine Re-bridging with Dibromomaleimide

This protocol outlines the general steps for re-bridging the disulfide bonds of an antibody with a dibromomaleimide reagent.

Materials:

  • Antibody (e.g., IgG1) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent (e.g., TCEP) stock solution (10 mM).

  • Dibromomaleimide reagent stock solution (10 mM in DMF or DMSO).

  • Quenching solution (e.g., 100 mM N-acetylcysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction: To the antibody solution, add the TCEP stock solution to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the dibromomaleimide stock solution to the reduced antibody solution to achieve a 5-10 fold molar excess of the reagent. Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to cap any unreacted maleimides. Incubate for 15 minutes.

  • Purification: Purify the antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Sortase-Mediated Ligation

This protocol provides a general framework for conjugating a glycine-functionalized payload to a protein containing a C-terminal LPXTG tag.

Materials:

  • LPXTG-tagged protein (1-10 mg/mL in a suitable buffer, e.g., Tris buffer with CaCl2).

  • Glycine-functionalized payload (10-50 fold molar excess).

  • Sortase A enzyme (e.g., pentamutant for improved activity).

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5.

  • Purification system (e.g., affinity chromatography to remove the tagged Sortase A).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein, the glycine-functionalized payload, and Sortase A enzyme in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Enzyme Removal and Purification: If the Sortase A is tagged (e.g., with a His-tag), it can be removed using affinity chromatography. Further purification of the conjugate can be performed using size-exclusion or ion-exchange chromatography.

Conclusion: Choosing the Right Tool for the Job

The field of bioconjugation has moved far beyond the traditional this compound. The modern bioconjugation toolbox offers a wide array of strategies to create more stable, homogenous, and effective bioconjugates. The choice of the optimal crosslinker and conjugation method will depend on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. For applications where stability is paramount, such as in the development of antibody-drug conjugates, next-generation maleimides, vinyl sulfones, or enzymatic ligation methods offer significant advantages.[1][17] For achieving site-specificity and homogeneity, enzymatic and click chemistry approaches are the gold standard. By carefully considering the strengths and weaknesses of each alternative, researchers can design and synthesize bioconjugates with improved performance for a wide range of therapeutic and diagnostic applications.

References

Stability of Mal-amido-PEG12-NHS Ester Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of a bioconjugate in circulation is a critical determinant of its therapeutic efficacy and safety. The linker connecting the biologic to a payload, such as in an Antibody-Drug Conjugate (ADC), plays a pivotal role in this stability. This guide provides an objective comparison of the serum stability of conjugates formed using the Mal-amido-PEG12-NHS ester linker, supported by experimental data and detailed protocols.

The this compound is a heterobifunctional crosslinker composed of three key parts:

  • An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like those on lysine (B10760008) residues of antibodies) to form a stable amide bond.[1][2]

  • A maleimide (B117702) group, which reacts with thiol groups (from cysteine residues or engineered thiols) to form a thioether bond.[3][4]

  • A 12-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity and can improve the pharmacokinetic properties of the conjugate.[5][6]

While the amide bond formed by the NHS ester is highly stable under physiological conditions, the thioether linkage created by the maleimide group is the primary determinant of the conjugate's stability in serum.

Linker Stability Profile in Serum

The stability of a this compound-linked conjugate in serum is influenced by two main chemical reactions: the hydrolysis of the NHS ester during the conjugation process and the stability of the maleimide-thiol adduct in the biological environment.

NHS Ester Hydrolysis

The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[7][8] The rate of this hydrolysis is highly dependent on pH and temperature. It is crucial to manage these conditions during the conjugation process to ensure efficient labeling. Once the stable amide bond is formed, this is no longer a concern for the stability of the final conjugate.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes
Data compiled from multiple sources.[1][8][9]
Maleimide-Thiol Adduct Instability

The thioether bond formed between the maleimide and a thiol group is susceptible to degradation in the presence of endogenous thiols, which are abundant in serum.[10] This instability is a significant challenge and a primary pathway for the premature release of the payload.

The two main mechanisms for this instability are:

  • Retro-Michael Reaction: The covalent bond between the thiol and the maleimide can reverse, reforming the maleimide and the free thiol. This leads to the cleavage of the conjugate.[10][11]

  • Thiol Exchange: The reformed maleimide is then free to react with other thiol-containing molecules in the serum, most notably albumin, which is present at high concentrations. This process, often termed "payload migration," results in the loss of the specific therapeutic agent from its targeting antibody.[10][11]

Studies have shown that the in vivo stability of some maleimide-thiol based conjugates can be as low as a few hours due to these exchange reactions.[11]

cluster_0 Instability of Maleimide-Thiol Linkage in Serum Intact Intact Conjugate (Antibody-Maleimide-Drug) Reversed Reversed Components (Antibody-Maleimide + Free Drug) Intact->Reversed Retro-Michael Reaction Reversed->Intact Re-conjugation Exchanged Exchanged Conjugate (Serum Thiol-Maleimide-Drug) Reversed->Exchanged Thiol Exchange SerumThiol Serum Thiol (e.g., Albumin, Glutathione)

Caption: Instability pathway of maleimide-thiol conjugates in serum.

Comparison with Alternative Linker Chemistries

To address the stability issues of traditional maleimide linkers, several alternative technologies have been developed. The choice of linker has a profound impact on the conjugate's performance.

Linker TypeLinkage ChemistrySerum StabilityKey Characteristics
Mal-amido-PEG-NHS Thioether (from Maleimide-Thiol)Moderate to Low: Susceptible to retro-Michael reaction and thiol exchange with serum components like albumin.[10][11]Widely used, well-established chemistry. Instability can lead to premature drug release and potential off-target toxicity.
Disulfide Disulfide BondLow (Cleavable): Designed to be cleaved in the reducing environment inside a cell, but can also be prematurely cleaved in circulation by glutathione.[11]Provides a mechanism for intracellular drug release. Stability can be tuned by modifying the steric hindrance around the disulfide bond.[12]
"Stabilized" Maleimide Thioether (Hydrolyzed Succinimide (B58015) Ring)High: The succinimide ring is hydrolyzed (ring-opened) to a stable succinamic acid, which prevents the retro-Michael reaction.[13][14]Offers a significant improvement in stability over traditional maleimides, leading to longer half-life and better in vivo efficacy.
Sulfone Thioether (from Sulfone-Thiol)High: Forms a highly stable thioether bond that is resistant to thiol exchange in plasma.[15][16]Provides a robust and stable linkage for applications requiring long circulation times. The reaction kinetics can be slower compared to maleimides.[15]

Experimental Protocols

In Vitro Serum Stability Assay

This protocol outlines a general method to determine the stability of a this compound-linked conjugate in serum.

Objective: To quantify the percentage of intact conjugate remaining after incubation in serum over a specified time course.

Materials:

  • Purified conjugate (e.g., Antibody-Linker-Payload)

  • Human or animal serum (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., acidic buffer, or buffer containing a high concentration of a reducing agent if applicable)

  • Incubator or water bath at 37°C

  • Analytical equipment: SDS-PAGE system with fluorescence imager, HPLC, or LC-MS system.[10][17]

Procedure:

  • Preparation: Dilute the conjugate stock solution to a final concentration (e.g., 0.1-1 mg/mL) in pre-warmed serum. Prepare a parallel control sample by diluting the conjugate in PBS.

  • Incubation: Incubate the serum and PBS samples at 37°C.[10][17]

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). The 0-hour time point serves as the baseline.[10]

  • Quenching: Immediately stop the reaction in each aliquot. For LC-MS analysis, this can be done by protein precipitation with an organic solvent (e.g., acetonitrile).[18] For SDS-PAGE, mix the aliquot with loading buffer and heat to denature the proteins.

  • Analysis: Analyze the samples to separate and quantify the intact conjugate from degraded or exchanged products.

    • SDS-PAGE: If the payload is fluorescent, run the samples on a polyacrylamide gel. Visualize the gel using a fluorescence imager to detect the signal on the antibody band. Quantify the band intensity relative to the 0-hour time point.[10][15]

    • LC-MS: This is a more precise method. Separate the components using liquid chromatography and determine the mass of the intact conjugate and any degradation products using mass spectrometry.[17]

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in serum.

cluster_workflow Serum Stability Assay Workflow A 1. Prepare Conjugate in Serum & PBS (Control) B 2. Incubate Samples at 37°C A->B C 3. Collect Aliquots at Various Time Points B->C D 4. Quench Reaction (e.g., Add Acetonitrile) C->D E 5. Analyze Samples (LC-MS, SDS-PAGE) D->E F 6. Quantify Intact Conjugate & Calculate Half-Life E->F

References

A Comparative Guide to Polyethylene Glycol (PEG) Spacer Length in Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the various available technologies, crosslinkers incorporating Polyethylene Glycol (PEG) spacers have become indispensable.[1][2] The length of this PEG spacer is not a trivial detail; it is a key parameter that can be modulated to optimize the performance of complex biologics like antibody-drug conjugates (ADCs), protein therapeutics, and targeted nanoparticles.[1][3]

This guide provides an objective, data-driven comparison of different length PEG spacers in crosslinkers. We will explore how varying the PEG chain length influences crucial bioconjugate properties, supported by quantitative data and detailed experimental protocols.

Core Advantages of PEG Spacers

The inclusion of a PEG spacer within a crosslinker's architecture addresses several key challenges in bioconjugation, primarily by leveraging its unique physicochemical properties.[4]

  • Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and reduced stability, especially at high drug-to-antibody ratios (DARs). Hydrophilic PEG spacers act as a solubilizing shield, preventing aggregation and improving the overall stability of the conjugate.[2][5]

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the conjugate, creating a "hydration shell" that reduces renal clearance and protects against proteolytic degradation.[6] This leads to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve, AUC).[3][5]

  • Reduced Immunogenicity: The steric shield provided by the PEG chain can mask epitopes on the protein or drug, reducing the potential for an immune response.[6]

  • Flexible Spacing: The PEG chain provides a flexible connection between the two conjugated molecules, which can be crucial for overcoming steric hindrance and allowing a conjugated ligand to effectively access its receptor.[6]

Data Presentation: Performance Metrics vs. PEG Spacer Length

The following tables summarize quantitative data from various studies, highlighting the direct impact of PEG spacer length on key performance parameters of bioconjugates.

Table 1: Effect of PEG Spacer Length on Pharmacokinetics of Affibody-Drug Conjugates

PEG Spacer Length In Vivo Half-Life Fold Increase in Half-Life (vs. No PEG) Reference
None 19.6 minutes N/A [3]
4 kDa ~49 minutes 2.5-fold [3][5]
10 kDa ~219.5 minutes 11.2-fold [3][5]

Data synthesized from studies on affibody-based drug conjugates, demonstrating a clear trend of extended circulation time with increased PEG length.[3][5]

Table 2: Effect of PEG Spacer Length on Binding Affinity and In Vitro Potency

Molecule Type PEG Spacer IC50 (Binding Affinity) Key Finding Reference
Bombesin Antagonist PEG2 ~3.5 nM Shorter PEG linkers resulted in high binding affinity. [1][7]
Bombesin Antagonist PEG4 ~4.0 nM High binding affinity maintained. [1][7]
Bombesin Antagonist PEG12 ~6.5 nM A significant increase in PEG length led to slightly reduced binding affinity. [1][7]
Aptamer-Amphiphile No Spacer ~100 nM (Kd) Baseline binding affinity. [8]
Aptamer-Amphiphile PEG8 ~20 nM (Kd) PEG spacer significantly improved binding affinity (lower Kd is stronger). [8]
Aptamer-Amphiphile PEG24 ~15 nM (Kd) Longer PEG spacer further enhanced binding affinity. [8]

These studies suggest an optimal PEG length often exists for receptor-ligand interactions; while PEGylation generally helps, excessive length can sometimes introduce steric hindrance or unfavorable conformations.[1][7][8]

Table 3: Effect of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)

Antibody Conjugation Site PEG Spacer Achieved Average DAR Key Finding Reference
Cysteine PEG4 2.5 Short PEG spacer yielded lower drug loading. [9]
Cysteine PEG8 4.8 Intermediate length PEG spacer achieved a high DAR. [9]
Cysteine PEG12 3.7 Longer PEG spacer showed a slight decrease in conjugation efficiency. [9]
Cysteine PEG24 3.0 The longest PEG spacer resulted in lower drug loading, likely due to steric hindrance. [9]

Data from a study conjugating MMAE to trastuzumab shows that an intermediate PEG length (PEG8) was optimal for achieving the highest drug loading, indicating a trade-off between solubility enhancement and steric hindrance during conjugation.[9]

Table 4: Effect of PEG Spacer Length on Nanocarrier Targeting of Dendritic Cells

Cell Type PEG Spacer Length Relative Uptake (Normalized to Control) Key Finding Reference
DC2.4 (Cell Line) 0.65 kDa High Shorter PEG length showed the best targeting in the immortalized cell line. [10][11]
Primary BMDCs 2 kDa ~6.6-fold Longer PEG linkers were required for efficient targeting of primary cells. [10]
Primary BMDCs 5 kDa ~7.5-fold The longest PEG tested resulted in the most specific uptake in primary dendritic cells. [10]

This study on antibody-coated nanocarriers highlights that the optimal PEG length for cellular targeting can be highly dependent on the specific cell type and biological environment.[10][11]

Visualizing Concepts in PEG Crosslinker Analysis

Diagrams are essential for conceptualizing the structure of crosslinkers, experimental processes, and their biological interactions.

cluster_linker Heterobifunctional SM(PEG)n Crosslinker cluster_protein1 Protein A cluster_protein2 Protein B / Drug linker Amine-Reactive Group (NHS Ester) PEG Spacer (n = 2-24) Sulfhydryl-Reactive Group (Maleimide) proteinB Molecule B (contains Cysteine, -SH) linker:f2->proteinB Reacts with free sulfhydryl proteinA Protein A (contains Lysine, -NH2) proteinA->linker:f0 Reacts with primary amine

Caption: General structure of a heterobifunctional SM(PEG)n crosslinker.

start Start: Define Objectives synthesis Synthesize Conjugates (e.g., Protein-Linker(n)-Drug) with varying PEG lengths (n=4, 8, 12) start->synthesis characterization Physicochemical Characterization - Purity (SDS-PAGE) - DAR (LC-MS) - Aggregation (SEC) synthesis->characterization invitro In Vitro Functional Assays - Binding Affinity (ELISA/SPR) - Cellular Uptake (Flow Cytometry) - Cytotoxicity Assays characterization->invitro invivo In Vivo Evaluation (in relevant animal models) - Pharmacokinetics (PK) - Biodistribution - Efficacy/Toxicity invitro->invivo analysis Comparative Data Analysis invivo->analysis end Select Optimal PEG Spacer Length analysis->end

Caption: Experimental workflow for comparing different length PEG spacers.

Caption: PEG length can impact receptor binding and biological activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate and compare crosslinkers with different PEG spacer lengths.

Experimental Protocol 1: Determination of In Vivo Half-Life

This protocol outlines the determination of a key pharmacokinetic parameter for a bioconjugate.[1][3]

  • Materials:

    • PEGylated bioconjugates (with different PEG spacer lengths).

    • Animal model (e.g., mice or rats, typically 3-5 per group).

    • Sterile PBS or formulation buffer for injection.

    • Blood collection supplies (e.g., heparinized capillaries).

    • ELISA or other validated analytical method to quantify the bioconjugate in plasma.

  • Procedure:

    • Administer a single intravenous (IV) dose of the specific PEGylated bioconjugate to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) via a suitable method like tail vein or retro-orbital bleeding.

    • Process the blood samples to isolate plasma by centrifugation.

    • Quantify the concentration of the bioconjugate in each plasma sample using a validated ELISA or LC-MS method.

    • Plot the plasma concentration versus time on a semi-logarithmic scale.

    • Calculate the terminal half-life (t½) from the slope of the terminal elimination phase of the curve.

    • Compare the calculated half-lives for conjugates with different PEG spacer lengths.

Experimental Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol determines the average number of drug-linker molecules attached to each antibody.[1]

  • Materials:

    • Purified ADC samples.

    • Enzyme for deglycosylation (e.g., PNGase F).

    • Reducing agent (e.g., DTT) if analyzing light and heavy chains separately.

    • Liquid chromatography-mass spectrometry (LC-MS) system.

    • Appropriate solvents for chromatography (e.g., acetonitrile, water with formic acid).

  • Procedure:

    • (Optional) Deglycosylate the ADC sample according to the enzyme manufacturer's protocol to simplify the mass spectrum.

    • (Optional) Reduce the ADC with DTT to separate the antibody heavy and light chains.

    • Inject the prepared sample into the LC-MS system.

    • Separate the different ADC species using a suitable chromatography method (e.g., reverse-phase or hydrophobic interaction chromatography).

    • Acquire the mass spectrum for each eluting peak.

    • Deconvolute the raw mass spectra to determine the masses of the unconjugated antibody and the various drug-loaded species.

    • Calculate the average DAR by taking a weighted average of the different species observed in the mass spectrum.

Experimental Protocol 3: Competitive Binding Assay (IC50 Determination)

This protocol assesses how the PEG spacer length affects the binding affinity of the conjugate to its target receptor.[1]

  • Materials:

    • Target cells or purified receptor protein.

    • A labeled ligand (e.g., radiolabeled or fluorescently labeled) that binds to the same target.

    • Unlabeled PEGylated conjugates (the competitors).

    • Assay buffer.

    • Filtration apparatus or plate reader, depending on the assay format.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled PEGylated conjugates.

    • In a multi-well plate, add a constant concentration of the target cells/receptor and the labeled ligand to each well.

    • Add the different concentrations of the unlabeled PEGylated conjugates to the wells. Include a control with no competitor.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand. For whole cells, this can be done by washing and filtration.

    • Quantify the amount of bound labeled ligand in each well.

    • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.[1]

Conclusion

The length of the PEG spacer in a crosslinker is a critical design parameter that significantly influences the therapeutic potential of a bioconjugate. The experimental data clearly show that longer PEG chains are highly effective at improving solubility and extending circulation half-life, which are crucial for in vivo applications.[3][5] However, the relationship between PEG length and biological activity is more complex. An optimal spacer length often exists that balances flexibility and steric hindrance to achieve maximal binding affinity and therapeutic efficacy.[1][9] For some applications, such as targeting specific immune cells, the ideal PEG length can vary depending on the biological context.[10] Therefore, a systematic evaluation of several PEG spacer lengths, using the experimental approaches outlined in this guide, is essential for the development of safe and effective bioconjugates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-amido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical reagents. Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker, requires careful handling and specific disposal procedures due to its reactive nature. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.

This compound and its associated waste should be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements. Do not dispose of this compound down the drain or in regular trash.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary

PropertyValueSource/Comment
Reactive Groups Maleimide (B117702), N-hydroxysuccinimide (NHS) esterThe maleimide group is reactive towards thiols, while the NHS ester is amine-reactive.[1]
Solubility Soluble in organic solvents like DMSO and DMFWater solubility is enhanced by the PEG12 spacer.
Disposal Consideration Hazardous chemical wasteDue to the reactivity of the functional groups.[2][3]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its form: solid powder, solutions, or contaminated labware.

Step 1: Waste Segregation

All waste generated from the use of this compound must be segregated from non-hazardous waste at the point of generation. Use designated, clearly labeled, and sealed hazardous waste containers.

Step 2: Deactivation of Reactive Groups

To minimize potential hazards, it is best practice to deactivate the reactive maleimide and NHS ester groups before disposal, especially for liquid waste.

For Maleimide Group Deactivation (in solutions):

  • Prepare a Quenching Solution: Make a solution of a thiol-containing compound, such as an excess of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer.[2]

  • Reaction: In a designated chemical waste container, add the this compound solution to the quenching solution.

  • Incubation: Allow the mixture to react for at least two hours at room temperature to ensure the complete reaction of the maleimide group.[3]

For NHS Ester Group Deactivation (in aqueous solutions):

  • The NHS ester group will hydrolyze in aqueous solutions, a process that is accelerated at a higher pH.[4] Ensuring the solution is slightly basic (pH 8-9) and allowing it to stand for several hours will facilitate the hydrolysis of the NHS ester.

Step 3: Managing Different Waste Streams

  • Solid Waste (Unused Powder): Unused or expired solid this compound should be disposed of as hazardous chemical waste.[2] If possible, keep it in its original, sealed container. If the container is open, place it inside a larger, sealable, and clearly labeled secondary container.

  • Liquid Waste (Solutions):

    • Organic Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF) should be collected in a designated hazardous waste container for organic solvents.[3]

    • Aqueous Solutions: After deactivation of the reactive groups, collect the aqueous solution in a designated aqueous hazardous waste container.

  • Contaminated Labware: All consumables, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a sealed bag or container labeled as "Hazardous Chemical Waste" and with the chemical name.[3]

Step 4: Labeling and Storage

All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound."[2] Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment (for Liquid Waste) cluster_collection Collection cluster_final_disposal Final Disposal Solid Solid Powder Segregate Segregate as Hazardous Waste Solid->Segregate Liquid Solutions Liquid->Segregate Contaminated Contaminated Labware Contaminated->Segregate Deactivate Deactivate Reactive Groups (Maleimide & NHS Ester) Segregate->Deactivate Liquid CollectSolid Collect in Labeled Solid Waste Container Segregate->CollectSolid Solid CollectLabware Collect in Labeled Sharps/Labware Container Segregate->CollectLabware Labware CollectLiquid Collect in Labeled Liquid Waste Container Deactivate->CollectLiquid EHS Contact EHS for Pickup CollectSolid->EHS CollectLiquid->EHS CollectLabware->EHS DisposalDecision Disposal Decision Pathway WasteType What is the form of the waste? IsLiquid Is it a liquid solution? WasteType->IsLiquid Solid/Labware WasteType->IsLiquid Liquid IsAqueous Is it an aqueous solution? IsLiquid->IsAqueous Yes SolidDisposal Dispose as solid hazardous chemical waste. IsLiquid->SolidDisposal No (Solid) ContaminatedDisposal Dispose as contaminated labware. IsLiquid->ContaminatedDisposal No (Labware) OrganicDisposal Collect in organic hazardous waste. IsAqueous->OrganicDisposal No (Organic Solvent) AqueousDisposal Deactivate reactive groups, then collect in aqueous hazardous waste. IsAqueous->AqueousDisposal Yes

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.